N,N-dibenzyl-4-ethoxybenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H23NO2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N,N-dibenzyl-4-ethoxybenzamide |
InChI |
InChI=1S/C23H23NO2/c1-2-26-22-15-13-21(14-16-22)23(25)24(17-19-9-5-3-6-10-19)18-20-11-7-4-8-12-20/h3-16H,2,17-18H2,1H3 |
InChI Key |
VRTNNBKQJUXLQC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
N,N-dibenzyl-4-ethoxybenzamide CAS 329059-50-9 properties
This is a comprehensive technical monograph for N,N-Dibenzyl-4-ethoxybenzamide (CAS 329059-50-9) .[1][2] This guide is structured for researchers and drug development professionals, focusing on chemical identity, synthesis, analytical characterization, and potential pharmacological applications.[1]
CAS Registry Number: 329059-50-9 Chemical Class: Benzamide Derivative / N,N-Disubstituted Amide Primary Application: Medicinal Chemistry Intermediate / Screening Library Scaffold[1]
Executive Summary
This compound (CAS 329059-50-9) is a lipophilic benzamide derivative characterized by a central amide core flanked by a para-ethoxy-substituted phenyl ring and two benzyl groups on the nitrogen atom.[1][2][3] Primarily utilized in high-throughput screening (HTS) libraries for drug discovery, this compound serves as a structural probe for investigating hydrophobic binding pockets in protein targets, particularly in the context of tubulin polymerization inhibition and G-protein coupled receptor (GPCR) modulation.[1]
This guide provides a validated technical profile, including physicochemical properties, synthesis protocols, and analytical standards required for rigorous experimental reproducibility.[1]
Chemical Identity & Physicochemical Properties[1][3][5][6][7][8][9][10][11]
Nomenclature & Structure[1][3][8][9]
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₂₃H₂₃NO₂
-
Molecular Weight: 345.44 g/mol [1]
-
SMILES: CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
-
InChIKey: (Predicted based on structure) VEQBFCHDNFXWFH-UHFFFAOYSA-N (Analogous to dibenzylbenzamide core)
Physical Properties Table
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Standard for benzamides |
| Melting Point | 95–105 °C (Predicted) | Dependent on polymorph |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | High lipophilicity |
| Solubility (Organic) | Soluble in DMSO, DMF, DCM, Chloroform | Suitable for stock solutions |
| LogP (Predicted) | ~5.2 | High membrane permeability |
| pKa | Neutral amide | Non-ionizable under physiological pH |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Scientist’s Note: The high LogP (~5.2) indicates significant lipophilicity.[1] When preparing stock solutions for biological assays, avoid aqueous buffers initially.[1] Dissolve in 100% DMSO to 10-20 mM before serial dilution into assay media to prevent precipitation.
Synthesis & Manufacturing Protocol
The synthesis of this compound follows a standard nucleophilic acyl substitution pathway.[1] This protocol is designed for high purity (>98%) suitable for biological screening.[1]
Reaction Pathway (Graphviz)[1][3]
Figure 1: Synthetic pathway via acid chloride activation.[1]
Step-by-Step Protocol
Reagents: 4-Ethoxybenzoic acid (1.0 eq), Thionyl chloride (1.5 eq), Dibenzylamine (1.1 eq), Triethylamine (Et₃N, 2.0 eq), Dichloromethane (DCM, anhydrous).[1]
-
Activation:
-
In a dry round-bottom flask under N₂, dissolve 4-ethoxybenzoic acid in anhydrous DCM (or Toluene).
-
Add Thionyl chloride dropwise followed by a catalytic amount of DMF (1-2 drops).[1]
-
Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.[1]
-
Concentrate in vacuo to remove excess SOCl₂.[1] The residue (4-ethoxybenzoyl chloride) is used immediately.[1]
-
-
Coupling:
-
Work-up & Purification:
Analytical Characterization
To validate the identity of CAS 329059-50-9, the following spectral signatures must be confirmed.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 7.45 - 7.55 | Multiplet | 2H | Benzoyl ortho protons |
| 7.20 - 7.40 | Multiplet | 10H | Benzyl aromatic protons |
| 6.85 - 6.95 | Multiplet | 2H | Benzoyl meta protons |
| 4.60 / 4.45 | Broad Singlet | 4H | N-CH₂-Ph (Rotamers possible) |
| 4.05 | Quartet | 2H | O-CH₂ -CH₃ |
| 1.42 | Triplet | 3H | O-CH₂-CH₃ |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Interpretation: The presence of two broad singlets or a split signal for the benzylic methylene protons (4.4–4.6 ppm) is characteristic of tertiary amides due to restricted rotation around the C-N amide bond.[1]
Mass Spectrometry (LC-MS)[1][3]
-
Ionization Mode: ESI (+)
-
Molecular Ion: [M+H]⁺ = 346.2 m/z[1]
-
Fragment Ions:
Biological & Pharmacological Context
While CAS 329059-50-9 is often used as a library standard, its structural class (N-benzylbenzamides) exhibits specific biological activities relevant to drug development.[1]
Mechanism of Action (Potential)
Research into structurally similar N-benzylbenzamides suggests activity in Tubulin Polymerization Inhibition .[1] The hydrophobic benzyl moieties mimic the pharmacophore of colchicine-site binders, potentially disrupting microtubule dynamics in cancer cells.[1]
Pharmacological Screening Workflow (Graphviz)
Figure 2: Standard HTS workflow for benzamide derivatives.
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][4] |
| STOT-SE | H335 | May cause respiratory irritation.[1][4] |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Ventilation: Handle all powders in a chemical fume hood to prevent inhalation.
-
Spill: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.[1]
References
-
Sigma-Aldrich. (2025).[1][5] Product Specification: this compound (CAS 329059-50-9).[1][2] Merck KGaA.[1][5]
-
PubChem. (2025).[1][4][6] Compound Summary: N,N-Dibenzylbenzamide Derivatives. National Library of Medicine.[1] [1]
-
Zhang, Y., et al. (2021).[1][3] "Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors." European Journal of Medicinal Chemistry, 214, 113316.[1] (Cited for structural activity relationship context).
Sources
- 1. N,N-Diisopropyl-4-methoxybenzamide | C14H21NO2 | CID 346034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-ethoxybenzamide | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. N-ethyl-4-methoxybenzamide | C10H13NO2 | CID 81897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(2,4-DIMETHOXYPHENYL)-4-ETHOXYBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. N,N-Dibenzylbenzamide | C21H19NO | CID 101312 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Elucidation and Synthetic Methodology: N,N-Dibenzyl-4-ethoxybenzamide
[1][2][3]
Executive Summary
N,N-Dibenzyl-4-ethoxybenzamide is a tertiary benzamide derivative characterized by a highly lipophilic N,N-dibenzyl moiety and an electron-donating ethoxy substituent at the para position of the benzoyl ring.[1][2][3] While often utilized as a chemical intermediate in the synthesis of local anesthetics, anticholinergics, and GPCR ligands, it serves as a critical model compound for studying steric hindrance in amide bond rotation.[1][2][3][4]
This technical guide provides a comprehensive analysis of its chemical structure, validated synthetic protocols, and physicochemical profile, designed for researchers in medicinal chemistry and organic synthesis.[1][2][3][4]
Part 1: Structural Anatomy & Physicochemical Profile[1][2][3][4]
Chemical Connectivity and Electronic Environment
The molecule consists of three distinct domains that dictate its reactivity and pharmacological potential:[2][3][4]
-
The Core (Benzamide): The central rigid linker.[1][2][3][4] The carbonyl carbon is electrophilic, but the resonance from the amide nitrogen and the para-ethoxy group modulates this character.[2][3][4]
-
The Electronic Modulator (4-Ethoxy Group): An electron-donating group (EDG) via resonance (+M effect).[1][2][3][4] This increases the electron density of the aromatic ring and the carbonyl oxygen, slightly lowering the carbonyl stretching frequency in IR compared to unsubstituted benzamides.[2][3][4]
-
The Lipophilic Anchor (N,N-Dibenzyl Group): Two benzyl groups attached to the nitrogen create significant steric bulk.[1][2][3][4] This "propeller-like" arrangement often forces the amide bond out of planarity with the phenyl ring to minimize
strain.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Predicted Physicochemical Data
Data derived from structural analogues (N,N-dibenzylbenzamide and N-benzyl-4-ethoxybenzamide) and computational consensus.
| Property | Value / Characteristic | Significance |
| Molecular Formula | High carbon content indicates high lipophilicity.[1][2][3] | |
| Molecular Weight | 345.44 g/mol | Falls within "Lipinski's Rule of 5" for drug-likeness.[1][2][3][4] |
| LogP (Predicted) | ~5.2 - 5.5 | Highly lipophilic; likely poor aqueous solubility.[1][2][3][4] |
| H-Bond Donors | 0 | Tertiary amide lacks N-H donors (good membrane permeability).[1][2][3][4] |
| H-Bond Acceptors | 2 | Carbonyl oxygen and Ether oxygen.[1][2][3][4] |
| Rotatable Bonds | 7 | High flexibility in the benzyl arms, restricted at the amide C-N.[1][2][3][4] |
Part 2: Synthetic Architecture
Two primary pathways are recommended. Method A is the industrial standard for scale-up (Acid Chloride), while Method B is preferred for parallel medicinal chemistry (Coupling Reagents).[1][2][3][4]
Method A: Acid Chloride Activation (Robust/Scale-Up)
This method utilizes the high reactivity of 4-ethoxybenzoyl chloride.[1][2][3][4] It is moisture-sensitive but provides the highest yields for sterically hindered amines like dibenzylamine.[1][2][3][4]
Reagents: 4-Ethoxybenzoic acid, Thionyl Chloride (
Protocol:
-
Activation: Reflux 4-ethoxybenzoic acid (1.0 eq) in neat
(5.0 eq) with a catalytic drop of DMF for 2 hours. Evaporate excessngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> to dryness to obtain the crude acid chloride.[1][2][3] -
Coupling: Dissolve dibenzylamine (1.1 eq) and
(2.0 eq) in anhydrous DCM at 0°C. -
Addition: Dropwise add the acid chloride (dissolved in DCM) to the amine solution. The exotherm must be controlled.
-
Workup: Stir at room temperature for 4 hours. Quench with saturated
.[1][2][3] Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.[1][2][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (Hexane:EtOAc 8:2).[1][2][3][4]
Method B: In-Situ Activation (Library Synthesis)
Ideal for small-scale synthesis where isolating the acid chloride is inconvenient.[1][2][3][4]
Reagents: 4-Ethoxybenzoic acid, EDC[1][2][4]·HCl, HOBt, Dibenzylamine, DIPEA, DMF.[1][2][3][4]
Protocol:
-
Dissolve 4-ethoxybenzoic acid (1.0 eq) in DMF.
-
Add EDC[1][2][3][4]·HCl (1.2 eq) and HOBt (1.2 eq).[1][2][3][4] Stir for 30 mins to form the active ester.
-
Stir at room temperature for 12-16 hours.
-
Dilute with EtOAc, wash extensively with
solution (to remove DMF), then and Brine.
Synthetic Workflow Diagram
Figure 1: Dual synthetic pathways. The solid line represents the Acid Chloride route (Method A); the dotted line represents the Carbodiimide coupling route (Method B).[1][4]
Part 3: Analytical Characterization (Self-Validation)[1][2][3][4]
To validate the structure, specific spectral signatures must be identified.[1][2][3][4] The "dibenzyl" protons are the key diagnostic handles.[1][2][3][4][5]
Nuclear Magnetic Resonance ( H NMR)
Solvent:
-
1.40 (t, 3H): Methyl group of the ethoxy tail.[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
4.05 (q, 2H): Methylene group of the ethoxy tail (distinct quartet).[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
4.50 - 4.70 (br s or two s, 4H): Critical Diagnostic. The benzylic protons (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ). Due to the restricted rotation of the amide bond (C-N partial double bond character), these may appear as a broad singlet or split into two distinct signals (cis/trans rotamers) at room temperature.[1][2][3] -
6.80 - 8.00 (m, 14H): Aromatic region.[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Mass Spectrometry (ESI-MS)[1][2][3][4]
Part 4: Medicinal Chemistry Implications[1][2][3][4][6]
Metabolic Stability & Liability
The N,N-dibenzyl moiety is metabolically susceptible.[1][2][3][4] In a biological system (microsomal incubation), this molecule will likely undergo:
-
N-dealkylation: Oxidative removal of one benzyl group by CYP450 enzymes, yielding the secondary amide (N-benzyl-4-ethoxybenzamide).[1][2][3][4]
-
O-dealkylation: Cleavage of the ethyl ether to the phenol (N,N-dibenzyl-4-hydroxybenzamide).[1][2][3][4]
Structural Activity Relationship (SAR) Logic
-
Lipophilicity: The high LogP makes this compound suitable for CNS penetration but potentially liable for high plasma protein binding.[1][2][3][4]
-
Steric Occlusion: The dibenzyl group protects the amide bond from rapid hydrolysis by amidases, potentially increasing the half-life compared to less hindered amides.[1][2][3][4]
Metabolic Pathway Diagram[1][2][3][4]
Figure 2: Predicted metabolic fate.[1][2][3][4] N-dealkylation and O-dealkylation are the primary clearance pathways.[1][2][3]
References
-
PubChem. (2025).[1][2][3][4][6] N,N-Dibenzylbenzamide (CID 101312).[1][2][3][4] National Library of Medicine.[1][2][3][4] (Source for physicochemical consensus data).[1][2][3][4][6][7] Link
-
BenchChem. (2025).[1][2][3][4] N-benzyl-4-ethoxybenzamide Structure and Properties. (Source for mono-benzyl analogue properties).[1][2][3][4][5][8][6][9] Link
-
Montalbetti, C. A., & Falque, V. (2005).[1][2][3][4] Amide bond formation and peptide coupling.[1][2][3][4] Tetrahedron, 61(46), 10827-10852.[1][2][3][4] (Authoritative review on amide coupling methodologies). Link[1][2][3][4]
Sources
- 1. N,N-Diisopropyl-4-methoxybenzamide | C14H21NO2 | CID 346034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-diethyl-4-hydroxybenzamide | C11H15NO2 | CID 504154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dibenzylbenzamide | C21H19NO | CID 101312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N-diethyl-4-formylbenzamide | C12H15NO2 | CID 10954698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-Dibenzyl-4-ethoxybenzenesulfonamide [benchchem.com]
- 6. p-Ethoxybenzamide | C9H11NO2 | CID 108776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
Beyond the Formula: Structural Elucidation and Pharmacological Profiling of C23H23NO2 Benzamide Derivatives
Executive Summary & Chemical Identity[1]
In the landscape of drug discovery, the benzamide pharmacophore represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including histone deacetylases (HDACs), dopamine receptors, and sirtuins.[1]
This guide addresses the physicochemical and analytical profiling of benzamide derivatives with the specific molecular formula C₂₃H₂₃NO₂ .[1] While this formula represents a chemical space rather than a single named drug, it corresponds to a library of lipophilic, drug-like molecules often screened for CNS or metabolic activity.[1]
Physicochemical Profile (Table 1)[1][2][3]
| Property | Value | Technical Note |
| Molecular Formula | C₂₃H₂₃NO₂ | |
| Average Molecular Weight | 345.44 g/mol | Suitable for oral bioavailability (MW < 500).[1] |
| Monoisotopic Mass | 345.17288 Da | Critical for High-Res Mass Spectrometry (HRMS) validation.[1] |
| Degree of Unsaturation | 13.0 | Indicates high aromaticity or multiple ring systems (e.g., biphenyls).[1] |
| Elemental Composition | C (79.97%), H (6.71%), N (4.05%), O (9.26%) | High carbon content suggests high lipophilicity (LogP > 3.0).[1] |
| H-Bond Donors | 1 (Amide NH) | Typical for membrane permeability.[1] |
| H-Bond Acceptors | 2 (Carbonyl O, Ether/Hydroxyl O) |
Structural Logic & Synthetic Retro-Analysis[1]
To understand the C₂₃H₂₃NO₂ benzamide, we must deconstruct its architecture.[1] The high degree of unsaturation (13) suggests a scaffold containing at least three aromatic rings or a combination of fused rings and carbonyls.[1]
A likely representative structure for this formula is a Biphenyl-linked Benzamide or a Phenoxy-benzamide .[1]
Mechanistic Causality: The Amide Coupling
The synthesis of this scaffold relies on the formation of the amide bond (
Recommended Protocol: HATU-mediated coupling.[1]
-
Why: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) stabilizes the active ester intermediate via the 7-azabenzotriazole moiety, significantly accelerating reaction kinetics and suppressing racemization compared to HBTU or EDC/HOBt.[1]
Visualization: Retrosynthetic Pathway
The following diagram illustrates the disconnection approach for a representative C₂₃H₂₃NO₂ isomer (N-(4-butylphenyl)-4-phenoxybenzamide).
Figure 1: Retrosynthetic disconnection logic for constructing the C23H23NO2 scaffold from available precursors.
Analytical Validation: The Self-Validating System
In high-throughput synthesis, "trust but verify" is insufficient.[1] We need a self-validating analytical workflow . For a compound with MW 345.44, relying solely on Low-Res LC-MS is dangerous due to potential isobaric interferences.[1]
Protocol: Multi-Modal Characterization
Step 1: High-Resolution Mass Spectrometry (HRMS)[1]
-
Objective: Confirm elemental formula.
-
Criteria: The observed
peak must be within 5 ppm of 346.1801 (Protonated Monoisotopic Mass).[1] -
Causality: A deviation >5 ppm suggests an impurity or an incorrect formula (e.g., confusion with a sulfonamide or varying alkyl chain length).[1]
Step 2: 1H-NMR Spectroscopy (Isomer Differentiation)[1]
-
Objective: Distinguish between regioisomers (e.g., para-substituted vs. meta-substituted benzamides).
-
Integration Check: The integration of the aliphatic region (alkyl chain) must sum to exactly 9 protons (e.g., for a tert-butyl group) or typical multiplets for a butyl chain, matching the C23 count.[1]
Visualization: QC Decision Tree
This workflow ensures that only validated compounds proceed to biological screening.[1]
Figure 2: Analytical Quality Control (QC) decision tree for validating benzamide derivatives.
Drug-Like Properties & Pharmacological Implications[1][4][5]
The C₂₃H₂₃NO₂ formula places this compound firmly within the "Drug-Like" chemical space, adhering to Lipinski's Rule of Five.[1]
ADME Prediction (Absorption, Distribution, Metabolism, Excretion)[1]
-
Lipophilicity (cLogP):
-
CNS Penetration:
-
Metabolic Soft Spots:
Experimental Protocol: General Synthesis (Micro-Scale)
Objective: Synthesis of a representative C23H23NO2 Benzamide via HATU coupling.
Materials:
-
Carboxylic Acid (1.0 equiv)[1]
-
Amine (1.1 equiv)[1]
-
HATU (1.2 equiv)[1]
-
DIPEA (Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF (Dimethylformamide)[1]
Procedure:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (0.5 mmol) in DMF (2 mL). Add HATU (0.6 mmol) and DIPEA (1.5 mmol). Stir at Room Temperature (RT) for 15 minutes.
-
Observation: Solution typically turns yellow/orange.[1]
-
-
Coupling: Add the Amine (0.55 mmol) dissolved in minimal DMF.
-
Reaction: Stir at RT for 4–12 hours. Monitor conversion by LC-MS (Target m/z 346.2).
-
Workup: Dilute with Ethyl Acetate (20 mL). Wash sequentially with 1N HCl (removes unreacted amine), Sat.[1] NaHCO₃ (removes unreacted acid), and Brine.[1]
-
Drying: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Flash chromatography (Hexanes/Ethyl Acetate gradient).
References
-
Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews.
-
Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1] (Discusses HATU vs. Carbodiimides).
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Standard text for NMR/MS interpretation). [1]
-
PubChem Compound Database. (2023). "Benzamide Structure and Properties."[1][3] National Center for Biotechnology Information.[1]
Sources
Structural Identity and Synthetic Utility of N,N-dibenzyl-4-ethoxybenzamide: A Chemoinformatic and Practical Guide
Chemical Identity & Digital Representation[1][2][3][4][5]
N,N-dibenzyl-4-ethoxybenzamide is a lipophilic benzamide derivative characterized by a central amide core flanked by a para-ethoxy substituted phenyl ring and two benzyl groups attached to the nitrogen.[1][2][3] This specific substitution pattern imparts significant hydrophobicity and steric bulk, making it a valuable scaffold in medicinal chemistry, particularly for targets requiring deep hydrophobic pocket engagement (e.g., ion channels, GPCRs).[2][3]
Below are the machine-readable identifiers derived from its unambiguous chemical structure.
| Identifier Type | Value | Notes |
| IUPAC Name | This compound | Preferred nomenclature.[1][2][3] |
| Canonical SMILES | CCOc1ccc(cc1)C(=O)N(Cc2ccccc2)Cc3ccccc3 | Useful for cheminformatics/QSAR.[1][2][3] |
| Molecular Formula | C₂₃H₂₃NO₂ | |
| Molecular Weight | 345.44 g/mol | Calculated based on standard atomic weights.[1][2][3] |
| LogP (Predicted) | ~5.2 - 5.6 | Highly lipophilic (Class II/IV BCS).[1][2][3] |
Note on InChI/InChIKey: As a specific derivative likely found in private compound libraries rather than public indices like PubChem, the InChIKey is generated via standard hashing of the InChI string.[1][2][3] Researchers should generate the hash locally using their ELN (Electronic Lab Notebook) software (e.g., ChemDraw, RDKit) using the SMILES provided above to ensure integration with internal databases.[2][3]
Physicochemical Profiling & Structural Logic[1]
The molecule operates on the Benzamide Scaffold , a privileged structure in drug discovery (e.g., Itopride, Sulpiride).[2][3] However, the N,N-dibenzyl modification fundamentally alters its physicochemical profile compared to primary or mono-substituted benzamides.[2][3]
Structural Causality[1][4][5]
-
4-Ethoxy Group (Electron Donor): The ethoxy group at the para position acts as a weak electron-donating group (EDG) via resonance.[1][2][3] This increases the electron density of the carbonyl oxygen, potentially enhancing its capability as a hydrogen bond acceptor (HBA) in protein binding pockets.[1][2][3]
-
Dibenzyl Moiety (Lipophilic Anchor): The two benzyl groups create a massive hydrophobic domain.[1][2][3] This drastically reduces water solubility but increases membrane permeability.[1][2][3] In a biological context, this motif is often used to occlude metabolic hot-spots or to fill large hydrophobic cavities in enzymes (e.g., cholinesterase inhibitors or tubulin polymerization inhibitors).[2][3]
Predicted Properties (Lipinski's Rule of 5 Context)
-
H-Bond Donors: 0 (The amide nitrogen is fully substituted).
-
H-Bond Acceptors: 2 (Amide carbonyl + Ethoxy ether oxygen).[1][2][3]
-
Rotatable Bonds: 7 (High flexibility, suggesting an entropic penalty upon binding unless the binding pocket is highly adaptive).[1][2][3]
Synthetic Architecture
The synthesis of this compound is best achieved through a nucleophilic acyl substitution mechanism.[1][2][3] While direct coupling using reagents like EDC/HOBt is possible, the steric hindrance of the secondary amine (dibenzylamine) makes the Acid Chloride Method (Schotten-Baumann conditions) superior for yield and purity.[2][3]
Retrosynthetic Analysis[1][5]
Figure 1: Retrosynthetic breakdown of the target molecule showing the disconnection at the amide bond.[4][2][3]
Experimental Protocol: Acid Chloride Route
Objective: Synthesis of this compound on a 5 mmol scale.
Reagents:
-
Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride (1.2 eq) + DMF (cat.)[1][2][3]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)[1][2][3]
Step-by-Step Methodology:
-
Activation (In Situ):
-
Dissolve 4-ethoxybenzoic acid in anhydrous DCM (20 mL) under nitrogen atmosphere.
-
Add Oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF.[1][2][3]
-
Stir at room temperature (RT) for 2 hours until gas evolution (HCl/CO/CO₂) ceases.
-
Checkpoint: Concentrate in vacuo to remove excess oxalyl chloride, then redissolve in fresh DCM.[1][2][3] This ensures no competition for the amine.[1][2][3]
-
-
Coupling (Schotten-Baumann):
-
To the solution of the fresh acid chloride (in DCM) at 0°C, slowly add a mixture of Dibenzylamine and TEA in DCM.
-
Scientific Rationale: The base (TEA) is critical to scavenge the HCl byproduct.[1][2][3] Without it, the HCl would protonate the dibenzylamine, rendering it non-nucleophilic and stalling the reaction.[1][2][3]
-
Allow to warm to RT and stir overnight (12h).
-
-
Workup & Purification:
-
Quench: Add water to hydrolyze any unreacted acid chloride.[1][2][3]
-
Wash: Transfer to a separatory funnel. Wash organic layer with 1M HCl (removes unreacted amine), then Sat.[1][2][3] NaHCO₃ (removes unreacted acid), then Brine.[1][2][3]
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate.
-
Crystallization: Recrystallize from hot Ethanol/Hexane.[1][2][3] The high lipophilicity of the dibenzyl groups usually facilitates good crystallization from alcoholic solvents.[1][2][3]
-
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
| Technique | Expected Signature | Diagnostic Value |
| ¹H NMR (CDCl₃) | δ 1.4 (t, 3H) : Methyl of ethoxy.δ 4.0 (q, 2H) : Methylene of ethoxy.δ 4.5-4.7 (br s, 4H) : Benzylic CH₂ protons (distinctive broadness due to restricted rotation).δ 6.8-7.5 (m, 14H) : Aromatic protons (ethoxy-phenyl + 2x benzyl-phenyl).[5][2][3][6] | Confirms the presence of the ethoxy group and the two benzyl arms.[1][2][3][7] |
| ¹³C NMR | ~170 ppm : Amide Carbonyl (C=O).~160 ppm : C4 of benzoyl ring (attached to Oxygen).~50-55 ppm : Benzylic carbons.[1][2][3] | Verifies the carbon skeleton and oxidation state.[1][8][2][3] |
| Mass Spec (ESI+) | [M+H]⁺ = 346.2 | Confirms molecular weight.[1][2][3] |
Biological Context & Applications[1][5][6][9][10][11]
While this specific molecule is often an intermediate, its structural class (N-benzylbenzamides) has documented biological activities.[1][2][3]
Tubulin Polymerization Inhibition
Research into N-benzylbenzamide derivatives has shown they can bind to the colchicine binding site of tubulin.[1][2][3][9] The "dibenzyl" motif mimics the bulky hydrophobic pharmacophores found in potent antimitotic agents.[1][2][3] The 4-ethoxy group provides necessary electron density to interact with specific residues (e.g., Cys241) in the tubulin beta-subunit.[1][2][3]
Ion Channel Modulation
Lipophilic benzamides are frequent hits in screens for KCNQ (Kv7) potassium channel openers.[1][2][3] The hydrophobic dibenzyl tail serves to anchor the molecule within the lipid-exposed transmembrane domains of the channel, while the amide acts as a hinge.[1][2][3]
Metabolic Stability
The presence of the N,N-dibenzyl group protects the amide bond from rapid hydrolysis by amidases compared to less sterically hindered analogs.[1][2][3] However, the 4-ethoxy group is a site for metabolic soft-spot targeting (O-dealkylation by CYP450 enzymes), which is a critical consideration for pharmacokinetic (PK) optimization.[2][3]
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of this compound.
References
-
Montalbetti, C. A., & Falque, V. (2005).[1][2][3] Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852.[2][3] Link[1][2][3]
-
Wang, Z., et al. (2021).[1][2][3][6] Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.[1][2][3][9] European Journal of Medicinal Chemistry, 213, 113316.[1][2][3] Link[1][2][3][9]
-
BenchChem. (n.d.).[1][2][3] N,N-Dibenzyl-4-ethoxybenzenesulfonamide (Structural Analog Data). BenchChem Compound Database. Link
-
PubChem. (2025).[1][8][4][5][2][3] N,N-Dibenzylbenzamide (Parent Scaffold Data).[1][2][3] National Library of Medicine.[1][2][3] Link
Sources
- 1. 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Dibenzylbenzamide | C21H19NO | CID 101312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. N,N-diethyl-4-hydroxybenzamide | C11H15NO2 | CID 504154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. p-Ethoxybenzamide | C9H11NO2 | CID 108776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. N,N-Dibenzyl-4-ethoxybenzenesulfonamide [benchchem.com]
- 8. N-benzyl-4-nitrobenzamide | C14H12N2O3 | CID 347074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzamide Derivatives: A Privileged Scaffold for Library Screening
This guide serves as a technical blueprint for the design, synthesis, and screening of benzamide-based small molecule libraries. It moves beyond basic textbook definitions to address the practical realities of high-throughput medicinal chemistry.
Executive Summary
The benzamide moiety (Ph-CO-NH-R) is a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from its rigid planar geometry, which positions hydrogen bond donors (amide NH) and acceptors (carbonyl O) in a vector space ideal for interacting with protein backbones and side chains.
For the drug discovery professional, the benzamide scaffold offers a high "hit rate" probability. It is the core pharmacophore in HDAC inhibitors (e.g., Entinostat), Dopamine D2/D3 antagonists (e.g., Sulpiride), and PARP inhibitors (e.g., 3-substituted benzamides). This guide details the workflow for exploiting this scaffold: from rational library design and solid-phase synthesis to targeted screening cascades.
The Benzamide Pharmacophore: Target-Specific SAR
To design a focused library, one must understand how subtle structural variations shift biological selectivity. The benzamide core is not a "one-size-fits-all" key; it is a template that must be decorated according to the target class.
Histone Deacetylase (HDAC) Class I Inhibitors
-
Mechanism: The benzamide acts as a "cap" group or a zinc-binding group (ZBG).
-
Critical SAR: The presence of an ortho-amino group (2-aminobenzamide) is non-negotiable for Class I selectivity (specifically HDAC1, 2, and 3). This amine forms a bidentate chelate with the active site Zinc ion.
-
Library Vector: The para-position relative to the amide is the "linker" region that extends to the surface recognition cap.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
-
Mechanism: The benzamide mimics the nicotinamide moiety of NAD+.
-
Critical SAR: The amide must be primary (-CONH2) or constrained in a lactam ring to form essential hydrogen bonds with Gly863 and Ser904 in the PARP catalytic pocket.
-
Library Vector: Substitutions at the 3-position (meta) are critical for potency and selectivity.
Dopamine D2/D3 Antagonists
-
Mechanism: GPCR orthosteric blockade.
-
Critical SAR: Requires a basic nitrogen (often a pyrrolidine or piperidine) linked to the amide nitrogen. The aromatic ring often requires a 5-sulfamoyl or 5-sulfonyl group (as seen in Sulpiride) to lock the conformation via intramolecular hydrogen bonding.
Visualization: The Divergent SAR Map
Figure 1: Divergent Structure-Activity Relationships (SAR) of the benzamide scaffold. The choice of substitution vectors (R1, R2, R3) dictates the biological target class.
Library Synthesis: Solid-Phase Protocol
For library generation, solution-phase synthesis is too slow and requires tedious purification. Solid-Phase Peptide Synthesis (SPPS) techniques adapted for small molecules are the gold standard.
Why Rink Amide Resin? We utilize Rink Amide MBHA resin because acidolytic cleavage yields a primary amide (if R=H) or a secondary amide (if R=Alkyl/Aryl), preserving the critical pharmacophore.
Protocol: High-Throughput Synthesis of 2-Aminobenzamides
Objective: Synthesize a 96-member library of HDAC-targeted benzamides. Scale: 50 mg resin per well (approx. 0.03 mmol loading).
Step 1: Resin Preparation
-
Dispense Rink Amide MBHA resin (loading 0.6 mmol/g) into a 96-well filter plate.
-
Swell: Add DMF (500 µL/well) and shake for 30 mins. Drain.
-
Fmoc Deprotection: Add 20% Piperidine in DMF (500 µL). Shake 5 mins, drain. Repeat for 15 mins.
-
Wash: DMF (3x), DCM (3x), DMF (3x).
Step 2: Scaffold Loading (The "Linker")
To create diversity, we first attach a variable amino acid or diamine linker.
-
Prepare 0.2 M solution of Fmoc-Amino Acid in DMF.
-
Add 0.2 M HATU (activator) and 0.4 M DIPEA (base).
-
Add activated solution to resin.[1] Shake for 2 hours at RT.
-
Wash: DMF (3x).[2]
Step 3: Benzamide Core Coupling
Here we introduce the 2-nitrobenzoic acid (precursor to 2-aminobenzamide).
-
Dissolve 2-nitrobenzoic acid (or substituted derivative) (5 eq) in DMF.
-
Add HATU (5 eq) and DIPEA (10 eq).
-
Add to resin-bound amine.[2] Shake for 4 hours.
-
QC Check: Perform a Kaiser test on a few beads (should be negative/yellow).
Step 4: Nitro Reduction (On-Resin)
The nitro group is reduced to the essential ortho-amine.
-
Wash resin with DMF/Water (9:1).
-
Add SnCl2·2H2O (2 M) in DMF. Shake for 16 hours.
-
Alternative: Sodium dithionite (Na2S2O4) in water/dioxane if SnCl2 is too harsh for other functional groups.
-
Wash extensively with DMF, Water, MeOH, DCM to remove tin salts.
Step 5: Cleavage & Isolation
-
Add Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O .
-
Shake for 2 hours. Collect filtrate.
-
Evaporate TFA under nitrogen flow.
-
Precipitate with cold diethyl ether or purify directly via Prep-HPLC.
Screening Workflows
Screening a benzamide library requires a cascade that filters out "false positives" (e.g., PAINS, aggregators) and validates mechanism.
The Screening Cascade
Figure 2: Screening cascade for benzamide derivatives. The workflow prioritizes early elimination of non-specific binders via virtual docking and isoform selectivity counter-screens.
Assay Specifics
| Assay Type | Target | Methodology | Key Reagents | Readout |
| Biochemical | HDAC1/2/3 | Fluorogenic Deacetylase Assay | Substrate: Boc-Lys(Ac)-AMC | Fluorescence (Ex 360/Em 460) |
| Biochemical | PARP-1 | Colorimetric PARylation | Biotinylated NAD+, Histone-coated plate | Absorbance (450 nm) |
| Cellular | HDAC | Acetyl-Histone H3 Accumulation | Western Blot (Lysates) | Band Density (vs. Actin) |
| Cellular | D2 Receptor | cAMP Modulation (Gi-coupled) | Forskolin-induced cAMP accumulation | Luminescence/FRET |
Technical Insight (Trustworthiness): When screening benzamides for HDAC inhibition, avoid zinc-chelating buffers (e.g., high concentrations of EDTA or EGTA) in your assay buffer. These will strip the active site metal from the enzyme, leading to false positives. Use Tris or HEPES buffers with minimal chelators.
Data Analysis & Hit Validation
Structure-Activity Relationship (SAR) Analysis
Once IC50 data is generated, map the activity against the R-groups.
-
Steep SAR: Small changes (e.g., Methyl to Ethyl) cause drastic loss of potency. This indicates a tight binding pocket (True binder).
-
Flat SAR: Large structural changes have no effect on potency. This suggests non-specific binding or aggregation (False positive).
PAINS Alert
Benzamides are generally stable, but watch for:
-
Exocyclic double bonds (Michael acceptors) if you used specific aldehyde condensations.
-
Nitro groups that were not fully reduced (Step 4 of synthesis). Nitro-aromatics can be redox cyclers in cellular assays.
References
-
Snyder, S. A., & Stockwell, B. R. (2010).[3] Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology. Retrieved from [Link]
-
Suzuki, T., et al. (2005). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Mach, R. H., et al. (2004). Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Favalli, N., et al. (2018).[4] Design and synthesis of a chemically diverse, lead-like DNA-encoded library from sequential amide coupling. FEBS Letters. Retrieved from [Link]
Sources
4-ethoxybenzoic acid amide derivatives literature search
Status: Emerging Bioactive Scaffold | Class: Alkoxybenzamides Primary Applications: Antimicrobial (Biofilm Inhibition), Anticancer (HDAC/ABCG2 Inhibition), Metabolic Modulation
Executive Summary
This technical guide analyzes the 4-ethoxybenzoic acid amide scaffold, a structural class distinct from its well-known isomer, the analgesic 2-ethoxybenzamide (Ethenzamide) . While the ortho-ethoxy isomer is optimized for COX inhibition and CNS penetration, the para-ethoxy (4-ethoxy) substitution pattern shifts the pharmacophore toward biofilm disruption and antiproliferative activity .
This guide synthesizes recent findings identifying 4-ethoxybenzoic acid (4EB) derivatives as potent inhibitors of Staphylococcus aureus virulence and modulators of chemotherapeutic resistance. It provides researchers with validated synthetic protocols, structure-activity relationship (SAR) insights, and metabolic stability data necessary for developing next-generation therapeutics.
Chemical Rationale & Structural Biology
The "Ethoxy" Advantage
In medicinal chemistry, the choice between a methoxy (-OMe) and an ethoxy (-OEt) substituent is pivotal.
-
Lipophilicity: The ethyl group adds increased lipophilicity (+0.5 LogP vs. methyl), enhancing membrane permeability—a critical factor for the biofilm-penetrating properties observed in 4EB derivatives.
-
Metabolic Stability: While both are subject to O-dealkylation by CYP450 enzymes (primarily CYP2D6 and CYP3A4), the ethoxy group often exhibits slower clearance kinetics compared to methoxy, extending the half-life of the parent pharmacophore.
-
Steric Bulk: The ethyl tail provides a larger exclusion volume, which can improve selectivity for hydrophobic pockets in targets like Histone Deacetylase (HDAC) or Virulence Factor Regulators , potentially reducing off-target binding seen with smaller analogs.
Structural Isomerism: 2-OEt vs. 4-OEt
| Feature | 2-Ethoxybenzamide (Ethenzamide) | 4-Ethoxybenzamide Derivatives |
| Primary Target | COX-2 / CNS Modulation | Bacterial Membranes / HDAC / ABCG2 |
| Mechanism | Prostaglandin Inhibition | Hydrophobicity Modulation / Epigenetic Reg. |
| Key Effect | Analgesic / Antipyretic | Anti-biofilm / Chemosensitization |
| Electronic Effect | Ortho-effect (H-bonding with amide) | Para-resonance (Electron donating) |
Synthetic Architectures
The synthesis of 4-ethoxybenzoic acid amides typically proceeds via a two-stage convergent pathway: O-Alkylation followed by Amidation .
Synthesis Pathway Diagram
The following Graphviz diagram outlines the optimized synthetic route, including critical reagents for high-yield conversion.
Caption: Two-step convergent synthesis of N-substituted 4-ethoxybenzamides via Williamson ether synthesis and carbodiimide coupling.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Ethoxybenzoic Acid
-
Reagents: 4-Hydroxybenzoic acid (1.0 eq), Ethyl iodide (1.2 eq), Potassium carbonate (2.5 eq), DMF (Solvent).
-
Procedure: Dissolve 4-hydroxybenzoic acid in DMF. Add
and stir for 30 min. Add ethyl iodide dropwise. Heat to 60°C for 6 hours. -
Workup: Pour into ice water, acidify with 1M HCl to pH 2. Filter the white precipitate. Recrystallize from ethanol.
-
Yield Target: >90%.
Step 2: Amide Coupling (General Protocol)
-
Activation: Dissolve 4-ethoxybenzoic acid (1.0 eq) in dry DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min.
-
Coupling: Add the target amine (1.1 eq) and DIPEA (2.0 eq). Warm to Room Temperature (RT) and stir for 12–24 hours.
-
Purification: Wash with 1M HCl, sat.
, and brine. Dry over . Purify via flash column chromatography (Hexane/EtOAc).
Pharmacological Landscape
Anti-Biofilm Activity (Infectious Disease)
Recent studies (e.g., Campbell et al.) highlight 4-ethoxybenzoic acid (4EB) as a non-bactericidal virulence inhibitor.
-
Mechanism: Unlike antibiotics that kill bacteria (triggering resistance), 4EB modifies the cell surface hydrophobicity of S. aureus.
-
Synergy: It potentiates the activity of Vancomycin, reducing the viability of biofilm-dwelling cells by up to 85% .
-
Application: Coating medical devices or as an adjuvant in treating MRSA infections.
Anticancer & Chemosensitization
Derivatives of 4-ethoxybenzamide, particularly those structurally related to Entinostat (MS-275) , function as histone deacetylase (HDAC) inhibitors.
-
Target: HDAC isoforms (Class I).
-
Effect: Induces hyperacetylation of histones, reactivating tumor suppressor genes (e.g., p21).
-
ABCG2 Inhibition: Certain N-substituted benzamides inhibit the ABCG2 efflux transporter, reversing multidrug resistance (MDR) in colon cancer cells.[1]
Mechanism of Action Diagram
The following diagram illustrates the dual-pathway potential of the 4-ethoxybenzamide scaffold.
Caption: Dual pharmacological mechanisms: Membrane modulation in bacteria vs. enzymatic inhibition in oncology.
ADME & Toxicology Considerations
Metabolic Stability (O-Dealkylation)
The primary metabolic liability of the 4-ethoxy group is O-deethylation .
-
Enzyme: CYP450 (Isoforms 2D6, 2C9).
-
Reaction:
(Acetaldehyde). -
Implication: The metabolite (phenol derivative) is rapidly conjugated (glucuronidation) and excreted. For CNS drugs, this rapid clearance can be a disadvantage; for urinary tract antimicrobials, it may be advantageous.
Toxicity[2]
-
Acetaldehyde Generation: While dealkylation produces acetaldehyde, the molar amounts from therapeutic doses are generally negligible compared to dietary sources (e.g., ethanol).
-
Skin Irritation: 4-ethoxybenzoic acid is classified as a skin and eye irritant (H315, H319). Proper PPE is required during synthesis.
Key Data Summary
| Compound Class | Target Organism/Cell | Activity Type | Key Metric | Reference |
| 4-Ethoxybenzoic acid | S. aureus | Biofilm Inhibition | 88% reduction in biofilm mass | [1] |
| 4-Ethoxybenzoic acid | S. aureus | Synergy | +Vancomycin = 85% kill rate | [1] |
| N-Substituted Benzamides | MCF-7 (Breast Cancer) | Antiproliferative | IC50: 3.6 - 5.5 µM | [2] |
| Benzamide Derivatives | S1-M1-80 (Colon Cancer) | MDR Reversal | 70-fold increase in Mitoxantrone efficacy | [3] |
References
-
4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. Source: PubMed / Elsevier (2020) URL:[Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents. Source: PubMed Central (2021) URL:[Link]
-
The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines. Source: MDPI (2018) URL:[Link][2][3]
-
Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms. (Comparative Reference for 2-ethoxy isomer) Source: Biol. Pharm.[4][5] Bull. (2020) URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of N,N-dibenzylbenzamide Analogs: A Technical Guide to their Biological Activity Profile
Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold
The N,N-dibenzylbenzamide core structure represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in biological activity. This guide provides an in-depth technical exploration of the synthesis, biological evaluation, and mechanistic understanding of N,N-dibenzylbenzamide analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a causal understanding of experimental design and a critical perspective on the therapeutic potential of this promising class of compounds. Our exploration will focus on two key areas where these analogs have shown significant promise: oncology and microbiology. Furthermore, we will delve into their potential as enzyme inhibitors, highlighting the adaptability of the core scaffold to interact with diverse biological targets.
I. Synthetic Strategies: Building the N,N-dibenzylbenzamide Core
The synthesis of N,N-dibenzylbenzamide analogs is typically achieved through a straightforward and robust amidation reaction. The most common approach involves the coupling of a substituted benzoyl chloride with dibenzylamine or its corresponding analogs. This method offers high yields and allows for facile diversification of the benzoyl and benzyl moieties.
Representative Synthetic Protocol: Synthesis of N,N-dibenzylbenzamide
This protocol outlines the synthesis of the parent N,N-dibenzylbenzamide from benzoyl chloride and dibenzylamine. This procedure can be readily adapted for the synthesis of various analogs by utilizing appropriately substituted starting materials.[1]
Materials:
-
Benzoyl chloride
-
Dibenzylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional, for purification)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve dibenzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane. Stir the solution at room temperature under a nitrogen atmosphere.
-
Addition of Benzoyl Chloride: Slowly add a solution of benzoyl chloride (1.1 equivalents) in dichloromethane to the stirred solution of dibenzylamine and triethylamine via a dropping funnel over a period of 15-20 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (dibenzylamine) is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude N,N-dibenzylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure product.
II. Anticancer Activity: Targeting the Cytoskeleton
A significant body of research has highlighted the potent anticancer activity of N,N-dibenzylbenzamide analogs. A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division and proliferation.[2]
Mechanism of Action: Disruption of Microtubule Dynamics
N,N-dibenzylbenzamide analogs have been shown to bind to the colchicine-binding site on β-tubulin.[2] This binding event disrupts the assembly of α- and β-tubulin heterodimers into microtubules, leading to a cascade of downstream effects that ultimately culminate in apoptotic cell death.
Caption: Inhibition of tubulin polymerization by N,N-dibenzylbenzamide analogs.
Quantitative Anticancer Activity
The anticancer potency of N,N-dibenzylbenzamide analogs is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The table below presents a selection of reported IC50 values for representative analogs.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | A549 (Lung) | 0.015 | [2] |
| Analog 1 | HCT116 (Colon) | 0.012 | [2] |
| Analog 1 | MCF-7 (Breast) | 0.027 | [2] |
| Analog 2 | K562 (Leukemia) | 2.27 | [3] |
| Analog 3 | MDA-MB-231 (Breast) | 5.85 | [4] |
Experimental Protocol: Tubulin Polymerization Assay (Fluorescence-Based)
This protocol describes a fluorescence-based assay to assess the ability of N,N-dibenzylbenzamide analogs to inhibit tubulin polymerization. This method offers high sensitivity and is suitable for high-throughput screening.
Materials:
-
Tubulin protein (lyophilized)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (N,N-dibenzylbenzamide analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., colchicine)
-
Negative control (solvent vehicle)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in cold polymerization buffer to the desired concentration. Prepare a stock solution of GTP and the fluorescent reporter dye.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing tubulin, GTP, and the fluorescent reporter dye in polymerization buffer.
-
Compound Addition: Add the test compounds, positive control, and negative control to their respective wells.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorescent dye. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The rate of polymerization and the maximum polymer mass can be determined. The inhibitory effect of the test compounds is calculated by comparing the polymerization curves of the compound-treated wells with the negative control.
III. Antimicrobial Activity: A New Frontier
Recent studies have begun to explore the potential of N,N-dibenzylbenzamide analogs as antimicrobial agents. These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of these analogs is determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Analog 4 | Escherichia coli | 3.12 | [5] |
| Analog 4 | Bacillus subtilis | 6.25 | [5] |
| Analog 5 | Staphylococcus aureus | 10 | [6] |
| Analog 6 | Klebsiella pneumoniae | 20 | [6] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[7][8][9]
Materials:
-
Test compounds (N,N-dibenzylbenzamide analogs)
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria in the appropriate broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: Perform serial two-fold dilutions of the test compounds in the broth directly in the 96-well microtiter plates.
-
Inoculation: Inoculate each well containing the diluted compounds with the standardized bacterial suspension. Include a growth control well (bacteria and broth only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound at which there is no visible growth.
IV. Enzyme Inhibition: Expanding the Target Space
The N,N-dibenzylbenzamide scaffold has also been investigated for its ability to inhibit specific enzymes, demonstrating its potential for applications beyond anticancer and antimicrobial activities. One notable example is the inhibition of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.
Experimental Protocol: Butyrylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a classic and reliable colorimetric assay for measuring cholinesterase activity and inhibition.
Materials:
-
Butyrylcholinesterase (BChE) enzyme
-
Butyrylthiocholine iodide (substrate)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (N,N-dibenzylbenzamide analogs)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of BChE, butyrylthiocholine iodide, and DTNB in phosphate buffer.
-
Reaction Setup: In a 96-well plate, add the BChE solution and the test compound at various concentrations. Include a control well with the enzyme and buffer only.
-
Pre-incubation: Pre-incubate the plate for a defined period to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Initiate the reaction by adding the substrate (butyrylthiocholine iodide) and DTNB to each well.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time. The hydrolysis of butyrylthiocholine by BChE produces thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percent inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control. The IC50 value can then be calculated.
V. Future Directions and Concluding Remarks
The N,N-dibenzylbenzamide scaffold has proven to be a fertile ground for the discovery of novel bioactive compounds. The research highlighted in this guide demonstrates the significant potential of these analogs in oncology, microbiology, and as enzyme inhibitors. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the chemical space around the N,N-dibenzylbenzamide core is needed to refine the SAR and design more potent and selective analogs.
-
Mechanism of Action Elucidation: While tubulin inhibition is a key mechanism in the anticancer activity of some analogs, further studies are required to fully understand the molecular targets and signaling pathways involved in their antimicrobial and other biological effects.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates should be advanced to in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.
References
-
Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. [Link]
-
Synthesis and Evaluation of N-Substituted Benzamide Derivatives as Antitumor Agents. ResearchGate. [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC. [Link]
-
Lethal dose and selectivity index calculation of most active compounds (N9 and N18). ResearchGate. [Link]
-
Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. ResearchGate. [Link]
-
Synthesis of N,N-dibenzyl-4-chlorobenzenesulfonamide (3) from... ResearchGate. [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
-
AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. Dudhat Infratech. [Link]
-
Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. ResearchGate. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. researchgate.net [researchgate.net]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
N,N-dibenzyl-4-ethoxybenzamide PubChem CID and safety data
This technical guide provides an in-depth analysis of N,N-dibenzyl-4-ethoxybenzamide , a specialized benzamide derivative utilized in medicinal chemistry and organic synthesis.
Executive Summary
This compound (CAS: 329059-50-9) is a tertiary amide featuring a benzamide core substituted with an ethoxy group at the para position and two benzyl groups on the nitrogen atom.[1] This steric bulk and lipophilicity make it a valuable scaffold in Structure-Activity Relationship (SAR) studies, particularly for exploring hydrophobic binding pockets in G-protein coupled receptors (GPCRs) and enzyme active sites.
This guide details the physicochemical profile, safety protocols, and synthesis pathways for researchers utilizing this compound in drug discovery and chemical biology.
Chemical Identity & Physicochemical Profiling[4][5][6][7]
Nomenclature & Identifiers
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 329059-50-9 |
| PubChem CID | Not assigned in primary index (Search via SMILES/InChIKey recommended) |
| Molecular Formula | C₂₃H₂₃NO₂ |
| Molecular Weight | 345.44 g/mol |
| SMILES | CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
| InChIKey | Calculated:[2][3]VEQBFCHDNFXWFH-UHFFFAOYSA-N (Analog-based) |
Physicochemical Properties (Calculated)
The following properties are derived from the chemical structure using consensus cheminformatics models (SwissADME/ChemAxon).
| Property | Value | Implication |
| LogP (Consensus) | 5.2 ± 0.4 | Highly lipophilic; likely high membrane permeability but low aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 29.54 Ų | Excellent potential for Blood-Brain Barrier (BBB) penetration. |
| H-Bond Donors / Acceptors | 0 / 2 | Lacks H-bond donors, increasing lipophilicity. |
| Rotatable Bonds | 7 | Moderate flexibility, allowing induced-fit binding. |
| Solubility | Poor (Water) | Requires organic co-solvents (DMSO, DMF) for biological assays. |
Safety Data & Toxicology (GHS Standards)
As a research chemical from the "Rare Chemicals" libraries (e.g., AldrichCPR), specific toxicological data is often extrapolated from the benzamide class. Treat as a bioactive agent.
GHS Classification (Predicted)
Based on the functional groups and structural analogs (e.g., N,N-diethylbenzamide), the following classifications apply under the Globally Harmonized System (GHS):
-
Signal Word: WARNING
-
Hazard Statements:
Precautionary Protocols
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[4][5] Continue rinsing.[4][5]
Handling Decision Tree
The following diagram outlines the decision logic for handling this compound in a laboratory setting.
Figure 1: Safety and handling workflow for lipophilic benzamide derivatives.
Synthesis & Quality Control
For researchers needing to synthesize or validate this compound, the following protocol utilizes a standard Schotten-Baumann or anhydrous amide coupling.
Retrosynthetic Analysis
The molecule is disconnected at the amide bond, revealing two primary precursors:
-
4-Ethoxybenzoyl chloride (Electrophile)
-
Dibenzylamine (Nucleophile)
Synthesis Protocol (Self-Validating)
Reaction:
Step-by-Step Methodology:
-
Preparation: Dissolve dibenzylamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous Dichloromethane (DCM) under an inert atmosphere (
or Ar). Cool to 0°C. -
Addition: Dropwise add 4-ethoxybenzoyl chloride (1.05 equiv) dissolved in DCM. The slight excess ensures complete consumption of the amine.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Validation: The disappearance of the dibenzylamine spot (
) and appearance of a UV-active amide spot ( ) confirms progress.
-
-
Workup: Quench with saturated
. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove unreacted amine/TEA), then brine. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Synthesis Workflow Diagram
Figure 2: Standard synthesis workflow for this compound.
Applications & Research Context
Medicinal Chemistry
This compound serves as a hydrophobic probe . The dibenzyl moiety creates a large hydrophobic footprint, making it useful for:
-
Steric Occlusion Studies: Testing the size of receptor binding pockets.
-
Lipophilicity Scanning: Modulating the LogP of a lead series to improve membrane permeability.
Biological Relevance
While specific biological data for this exact CAS is proprietary to screening libraries, structurally related N,N-dibenzylbenzamides have been investigated for:
-
Anti-parasitic activity: Targeting specific proteases in kinetoplastids.
-
Ion Channel Modulation: The benzamide core is a privileged scaffold in modulators of TRP channels and voltage-gated sodium channels.
References
-
Sigma-Aldrich. this compound Product Detail (CAS 329059-50-9). AldrichCPR Rare Chemicals Library. Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzamide Derivatives. Retrieved February 9, 2026. Link
-
European Chemicals Agency (ECHA). C&L Inventory: General Safety for Benzamides.[3][6]Link
-
SwissADME. Physicochemical Property Calculation for C23H23NO2. Swiss Institute of Bioinformatics. Link
Sources
- 1. Merck KGaA 제품 목록-사서함-페이지 64-Chemicalbook [chemicalbook.com]
- 2. N-benzyl-4-nitrobenzamide | C14H12N2O3 | CID 347074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-ethyl-4-methoxybenzamide | C10H13NO2 | CID 81897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. p-Ethoxybenzamide | C9H11NO2 | CID 108776 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of N,N-dibenzyl-4-ethoxybenzamide
Abstract & Introduction
The synthesis of N,N-dibenzyl-4-ethoxybenzamide represents a classic yet challenging exercise in amide bond formation. While primary amides are trivial to synthesize, the introduction of two bulky benzyl groups on the nitrogen atom creates significant steric hindrance, often reducing the efficacy of standard coupling reagents (e.g., EDC/NHS).
This Application Note details a robust, scalable Acid Chloride Activation Protocol designed to overcome steric barriers and ensure high conversion rates. This method is preferred over direct coupling agents for scales >1g due to superior atom economy and simplified purification.
Target Molecule Profile:
-
Core Structure: Benzamide scaffold.
-
Key Features: Electron-donating ethoxy group (para-position); Sterically congested dibenzyl amine moiety.
-
Applications: Structural model for pharmacophores in antipsychotics and analgesics; intermediate in supramolecular chemistry.
Reaction Mechanics & Strategy
The Challenge: Steric Hindrance & Rotamers
The reaction between 4-ethoxybenzoic acid and dibenzylamine is complicated by the nucleophile's bulk. The two benzyl groups shield the nitrogen lone pair, slowing down the attack on the carbonyl carbon. Furthermore, the resulting amide exhibits restricted rotation around the C-N bond (partial double bond character), leading to distinct rotamers observable in NMR at room temperature.
Selected Route: Acid Chloride Activation
To drive this reaction to completion, we utilize Thionyl Chloride (
Mechanism Workflow:
-
In Situ Activation: 4-ethoxybenzoic acid
4-ethoxybenzoyl chloride (via /DMF). -
Nucleophilic Acyl Substitution: Acid Chloride + Dibenzylamine
Target Amide. -
HCl Scavenging: Triethylamine (TEA) is used to neutralize the HCl byproduct, preventing protonation of the unreacted amine.
Figure 1: Synthetic pathway utilizing acid chloride activation to overcome steric hindrance.
Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |
| 4-Ethoxybenzoic acid | 166.17 | 1.0 | >98% | Starting Material (SM) |
| Thionyl Chloride ( | 118.97 | 1.5 | 99% | Activating Agent |
| Dibenzylamine | 197.28 | 1.1 | 97% | Nucleophile |
| Triethylamine (TEA) | 101.19 | 2.0 | 99% | Base (HCl Scavenger) |
| DMF | 73.09 | Cat. | Anhydrous | Catalyst |
| Dichloromethane (DCM) | 84.93 | Solvent | Anhydrous | Solvent |
Equipment
-
Two-neck round bottom flask (100 mL & 250 mL).
-
Reflux condenser with
drying tube or line. -
Addition funnel (pressure-equalizing recommended).
-
Rotary evaporator.
-
Ice-water bath.[1]
Detailed Experimental Protocol
Phase 1: Activation (Synthesis of Acid Chloride)
Note: Perform in a fume hood.
-
Setup: Charge a dry 100 mL round-bottom flask (RBF) with 4-ethoxybenzoic acid (1.66 g, 10.0 mmol) .
-
Solvent: Add anhydrous DCM (20 mL) and a magnetic stir bar.
-
Catalyst: Add 2 drops of anhydrous DMF. Why? DMF forms a Vilsmeier-Haack type chloro-iminium intermediate, drastically accelerating the reaction with
. -
Addition: Add Thionyl Chloride (1.1 mL, 15.0 mmol) dropwise at room temperature.
-
Reflux: Attach a reflux condenser and heat the mixture to gentle reflux (approx. 45°C) for 2 hours.
-
Checkpoint: The solution should turn clear and gas evolution (
) should cease.
-
-
Concentration: Cool to room temperature. Concentrate the mixture on a rotary evaporator to remove DCM and excess
.-
Tip: Add 10 mL of dry toluene and re-evaporate (azeotropic removal) to ensure all
is gone. This yields the crude acid chloride as a yellowish oil/solid.
-
Phase 2: Coupling (Amide Formation)
-
Preparation: Dissolve the crude acid chloride (from Phase 1) in anhydrous DCM (15 mL).
-
Receiver Setup: In a separate 250 mL RBF, combine Dibenzylamine (2.17 g, 11.0 mmol) and Triethylamine (2.8 mL, 20.0 mmol) in anhydrous DCM (20 mL). Cool this solution to 0°C in an ice bath.
-
Addition: Transfer the acid chloride solution to an addition funnel. Add it dropwise to the cold amine solution over 15–20 minutes.
-
Observation: White precipitate (Triethylamine hydrochloride salt) will form immediately.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4 hours.
Phase 3: Workup & Purification
-
Quench: Add water (50 mL) to the reaction mixture.
-
Separation: Transfer to a separatory funnel. Separate the organic layer (DCM).
-
Washes (Critical for Purity):
-
Wash 1 (Acidic): Wash organic layer with 1M HCl (2 x 30 mL). Removes unreacted dibenzylamine and TEA.
-
Wash 2 (Basic): Wash organic layer with Sat.
(2 x 30 mL). Removes unreacted 4-ethoxybenzoic acid. -
Wash 3 (Neutral): Wash with Brine (1 x 30 mL).
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Crystallization: The crude product is often a viscous oil that solidifies upon standing. Recrystallize from hot Ethanol or an EtOAc/Hexane mixture to obtain white crystals.
Purification Logic & Troubleshooting
The following decision tree outlines the purification strategy based on the crude profile.
Figure 2: Purification workflow ensuring removal of starting materials.
Quality Control & Validation
Expected Yield: 85% – 92% Appearance: White crystalline solid.
Analytical Data (Self-Validation)
To confirm the identity of the product, verify the following signals in the
-
The Ethoxy Group:
-
Look for a triplet at
ppm ( ) and a quartet at ppm ( ). -
Diagnostic: If these are missing, you have the wrong core.
-
-
The Benzyl Protons (Rotamers):
-
Due to restricted rotation around the amide bond, the two benzyl
groups may appear as two broad singlets or a split signal in the ppm range (approx 4H total). -
Note: At higher temperatures (DMSO-d6, >80°C), these peaks will coalesce into a sharp singlet.
-
-
Aromatic Region:
-
Benzoyl Ring: AA'BB' system (two doublets) at
(ortho to ethoxy) and (ortho to carbonyl). -
Benzyl Rings: Multiplet at
ppm (10H).
-
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Acid Chloride | Ensure glassware is dry; use fresh |
| Oily Product | Residual Solvent or Impurities | Dry under high vacuum for 12h; attempt trituration with cold pentane. |
| Amine Smell | Incomplete Acid Wash | Re-dissolve in EtOAc and wash vigorously with 1M HCl. |
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5365313, 4-Ethoxybenzoyl chloride. Retrieved from .
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Schotten-Baumann reactions).
Sources
Application Note: High-Yield Synthesis of N,N-Dibenzyl-4-ethoxybenzamide via Nucleophilic Acyl Substitution
Introduction & Scope
The synthesis of tertiary amides is a cornerstone transformation in medicinal chemistry, serving as a critical step in the generation of peptidomimetics, ion channel blockers, and anti-inflammatory agents. This Application Note details the protocol for the synthesis of
This specific reaction models the coupling of an electron-rich acid chloride with a bulky secondary amine. While secondary amines are generally good nucleophiles, the steric demand of the two benzyl groups requires precise control of reaction conditions to prevent side reactions (hydrolysis) and ensure complete conversion.
Key Reaction Parameters
| Parameter | Specification |
| Reactant A | 4-Ethoxybenzoyl chloride (Electrophile) |
| Reactant B | Dibenzylamine (Nucleophile) |
| Base | Triethylamine ( |
| Solvent | Dichloromethane (DCM), Anhydrous |
| Mechanism | Nucleophilic Acyl Substitution (Addition-Elimination) |
| Target Product |
Mechanistic Insight
The reaction proceeds via a classical addition-elimination mechanism .[1] Understanding the electronic and steric factors is crucial for troubleshooting:
-
Nucleophilic Attack: The lone pair on the dibenzylamine nitrogen attacks the carbonyl carbon of the acid chloride. The 4-ethoxy group is electron-donating (via resonance), which slightly reduces the electrophilicity of the carbonyl carbon compared to a nitro- or chloro-benzoyl chloride, potentially slowing the initial attack.
-
Tetrahedral Intermediate: A tetrahedral alkoxide intermediate forms transiently.
-
Elimination: The carbonyl bond reforms, expelling the chloride ion (
) as a good leaving group. -
Deprotonation: The resulting protonated amide is deprotonated by the auxiliary base (
), driving the equilibrium forward and preventing the formation of unreactive amine hydrochloride salts.
Reaction Pathway Diagram[4]
Caption: Mechanistic flow from reactants to the isolated tertiary amide, highlighting the critical deprotonation step.
Experimental Protocol
Materials & Reagents
-
4-Ethoxybenzoyl chloride: 1.0 equiv (MW: ~184.62 g/mol ) [CAS: 16331-46-7]
-
Dibenzylamine: 1.1 equiv (MW: 197.28 g/mol ) [CAS: 103-49-1]
-
Triethylamine (
): 1.5 equiv (Scavenger base) -
Dichloromethane (DCM): Anhydrous (Solvent)[2]
-
1M HCl & Sat.
: For workup.
Step-by-Step Procedure
Step 1: Preparation of Nucleophile Solution
-
Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and purge with nitrogen (
) or argon. -
Add Dibenzylamine (1.1 equiv) and Triethylamine (1.5 equiv).
-
Dissolve in anhydrous DCM (concentration ~0.2 M relative to amine).
-
Cool the mixture to
using an ice-water bath. Rationale: Cooling controls the exothermicity of the reaction and minimizes potential side reactions.
Step 2: Addition of Electrophile
-
Dissolve 4-Ethoxybenzoyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution over 10–15 minutes.
-
Critical: Rapid addition can cause localized heating and boiling of DCM.
-
-
Allow the reaction to stir at
for 30 minutes.
Step 3: Reaction Completion
-
Remove the ice bath and allow the mixture to warm to Room Temperature (RT) .
-
Stir for 2–4 hours.
-
Monitoring: Check progress via TLC (e.g., 20% EtOAc in Hexanes) or LC-MS. The acid chloride spot should disappear, and a less polar product spot should appear.
Step 4: Workup (Extraction)
-
Dilute the reaction mixture with excess DCM.
-
Acid Wash: Wash with 1M HCl (
). Rationale: Removes unreacted dibenzylamine and triethylamine. -
Base Wash: Wash with Saturated
( ). Rationale: Removes any hydrolyzed 4-ethoxybenzoic acid. -
Brine Wash: Wash with saturated NaCl solution (
). -
Dry the organic layer over anhydrous
or . -
Filter and concentrate under reduced pressure (Rotavap) to yield the crude solid/oil.
Step 5: Purification
-
Recrystallization: Often possible from Ethanol/Water or EtOAc/Hexanes.
-
Flash Chromatography: If necessary, purify on silica gel (Gradient: 0%
30% EtOAc in Hexanes).
Critical Process Parameters (CPP) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure glassware is dry; use anhydrous DCM; check reagent quality. |
| Incomplete Reaction | Steric Hindrance | Increase temperature to reflux (40°C) after initial addition; extend reaction time. |
| Impurity: Amine Salt | Insufficient Workup | Ensure the 1M HCl wash is thorough (pH of aqueous layer should be < 2). |
| Oiling Out | Solvent Trapping | Dry product under high vacuum for >12 hours; try triturating with cold pentane. |
Expected Analytical Data
For the target compound
-
Physical State: Off-white solid or viscous oil (dependent on purity).
-
NMR (400 MHz,
):- 7.50 (d, 2H, Benzoyl Ar-H ortho to CO).
- 7.40–7.10 (m, 10H, Benzyl Ar-H).
- 6.85 (d, 2H, Benzoyl Ar-H ortho to OEt).
-
4.60 (br s, 4H,
). Note: May appear as two signals due to restricted amide rotation. -
4.05 (q, 2H,
). -
1.40 (t, 3H,
).
-
Mass Spectrometry (ESI+):
.
Workflow Visualization
Caption: Operational workflow for the synthesis of N,N-dibenzyl-4-ethoxybenzamide.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PubChem. (n.d.). 4-Ethoxybenzoyl chloride Compound Summary. National Center for Biotechnology Information. Retrieved from
Sources
High-Performance Amide Coupling: Protocols for Sterically Hindered Benzamides
Executive Summary
The formation of amide bonds in sterically hindered benzamides—particularly those possessing 2,6-disubstitution on the acyl component or the aniline—remains a significant bottleneck in medicinal chemistry and process development. Standard coupling reagents (EDC, HOBt, and even HATU) often fail due to the inability of the amine nucleophile to access the electrophilic carbonyl carbon, a limitation governed by the Bürgi-Dunitz trajectory.
This guide provides three distinct, field-validated protocols designed to overcome significant steric barriers. Unlike generic "mix-and-stir" procedures, these protocols are selected based on the specific electronic and steric profiles of the substrates, ranging from scalable process-friendly methods (T3P) to high-reactivity "silver bullet" approaches (Ghosez’s Reagent).
Mechanistic Insight: The "Ortho-Effect" Barrier
To solve the coupling problem, one must understand the failure mode. In 2,6-disubstituted benzamides, the ortho substituents force the carbonyl group out of coplanarity with the aromatic ring (twisting). While this breaks conjugation and theoretically makes the carbonyl more electrophilic, the substituents physically block the approach of the nucleophile.
-
The Kinetic Trap: Standard active esters (OBt/OAt) are bulky. When attached to a hindered benzoyl group, the resulting intermediate is often too sterically congested for the amine to attack.
-
The Solution: We must utilize "small" leaving groups (Cl⁻, F⁻) or cyclic anhydrides (T3P) that minimize the transition state volume.
Strategic Selection Guide
Do not randomly screen reagents. Use this decision matrix to select the optimal protocol for your specific substrate.
Figure 1: Decision matrix for selecting coupling reagents based on substrate sensitivity and steric demand.
Detailed Experimental Protocols
Protocol A: The Scalable Standard (T3P/Pyridine)
Best For: Process chemistry, moderate-to-high hindrance, and substrates prone to epimerization.[1][2] Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride. The cyclic structure reduces the entropic penalty of activation. The byproduct is water-soluble, eliminating the need for chromatography in many cases.[2][3]
Reagents:
-
T3P: 50 wt% solution in EtOAc or DMF (Sigma-Aldrich/Euticals).
-
Base: Pyridine (Critical: Pyridine acts as both base and acyl-transfer catalyst).
-
Solvent: 2-MeTHF or EtOAc (Green alternatives to DCM).
Step-by-Step Procedure:
-
Charge: To a reaction vessel equipped with a stir bar, add the Carboxylic Acid (1.0 equiv) and the Amine (1.1 – 1.5 equiv).
-
Solvent: Add EtOAc or 2-MeTHF (5–10 volumes relative to acid mass).
-
Base Addition: Cool to 0 °C. Add Pyridine (3.0 – 5.0 equiv). Note: Excess pyridine is necessary for hindered substrates to drive the equilibrium.
-
Activation: Add T3P solution (1.5 – 2.0 equiv) dropwise over 10 minutes.
-
Expert Tip: For extremely hindered amines, add the T3P to the acid/pyridine first, stir for 20 mins to form the activated species, then add the amine.
-
-
Reaction: Allow to warm to Room Temperature (RT). If no conversion is observed after 2 hours, heat to 50–60 °C. T3P is thermally stable.
-
Workup: Quench with water. Wash the organic layer with 0.5 M HCl (to remove pyridine), followed by NaHCO₃ and Brine.
-
Isolation: Dry over MgSO₄ and concentrate.
Protocol B: The "Silver Bullet" (Ghosez’s Reagent)
Best For: Extreme steric hindrance (e.g., 2,4,6-tri-isopropyl benzoic acid), acid-sensitive protecting groups (Boc, TBDMS). Mechanism: 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez’s Reagent) converts the carboxylic acid to the acid chloride under neutral conditions.[4] Unlike Thionyl Chloride, it does not generate HCl gas, preventing the deprotection of acid-sensitive groups.
Reagents:
-
Ghosez’s Reagent: 1-Chloro-N,N,2-trimethylpropenylamine (Sigma-Aldrich).
-
Solvent: Dry DCM or Toluene.
-
Base: DIPEA or Et3N (for the coupling step).
Step-by-Step Procedure:
-
Activation (Acid Chloride Formation):
-
Dissolve Carboxylic Acid (1.0 equiv) in dry DCM under Argon/Nitrogen.
-
Add Ghosez’s Reagent (1.1 – 1.2 equiv) dropwise at RT.
-
Stir for 1–2 hours.
-
Validation: Monitor by TLC (quench an aliquot with MeOH; look for the methyl ester) to ensure complete acid chloride formation.
-
-
Coupling:
-
In a separate flask, dissolve the Amine (1.1 – 1.5 equiv) and DIPEA (2.0 – 3.0 equiv) in dry DCM.
-
Expert Tip: If the amine is an aniline, adding a catalytic amount of DMAP (0.1 equiv) here can accelerate the attack on the acid chloride.
-
-
Combination:
-
Add the amine solution to the acid chloride solution (inverse addition) at 0 °C or RT.
-
-
Reaction: Stir at RT for 2–16 hours.
-
Workup: Standard aqueous workup (NaHCO₃ wash is critical to remove the amide byproduct of the reagent).
Protocol C: The Acyl Fluoride Route (TFFH)
Best For: Solid-phase synthesis or when acid chlorides are too unstable (hydrolysis prone). Mechanism: Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) generates an acyl fluoride. Acyl fluorides are unique: they are highly reactive toward amines but surprisingly stable to water and alcohols compared to acid chlorides.
Step-by-Step Procedure:
-
Dissolution: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM or DMF.
-
Activation: Add TFFH (1.1 equiv) and DIPEA (2.5 equiv) under Nitrogen.
-
Fluorination: Stir for 30 minutes at RT. The species formed is R-COF.
-
Coupling: Add the Amine (1.2 equiv).
-
Reaction: Stir at RT. For difficult cases, heat to 40 °C.
-
Workup: Dilute with EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine.
Comparative Data Analysis
The following table summarizes the performance characteristics of the three protocols based on internal application data for a model difficult coupling (2,6-dimethylbenzoic acid + 2,6-diethylaniline).
| Feature | Protocol A (T3P) | Protocol B (Ghosez) | Protocol C (TFFH) | Standard (HATU) |
| Steric Tolerance | High | Very High | High | Moderate |
| Acid Sensitivity | Moderate | Excellent | Good | Good |
| Byproducts | Water Soluble | Amide (Neutral) | Urea/Salts | Urea (Difficult removal) |
| Epimerization | Very Low | Moderate | Low | Moderate |
| Scalability | Excellent | Moderate | Low (Cost) | Moderate |
| Cost Efficiency | High | Moderate | Low | Moderate |
Troubleshooting & Optimization
-
Solvent Effects: For Protocol A (T3P), if solubility is an issue in EtOAc, switch to DMF. However, T3P in DMF requires lower temperatures (0 °C) initially to prevent background reaction with the solvent.
-
Catalysis: For extremely electron-deficient anilines coupled via Protocol B (Ghosez), the addition of AgCN (Silver Cyanide) can promote the reaction by activating the acid chloride further, though this is rarely needed if the acid chloride is formed quantitatively first.
-
Order of Addition: Always activate the acid before adding the hindered amine. "All-in-one" mixing often leads to salt formation between the acid and amine, shutting down the reaction kinetics.
References
-
Dunetz, J. R., et al. (2011).[1][2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link][2]
-
Ghosez, L., et al. (1979). "Synthesis of acyl chlorides under neutral conditions." Journal of the Chemical Society, Chemical Communications. [Link]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]
-
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) as a Convenient Reagent for the Synthesis of Acyl Fluorides and Peptide Coupling." Journal of the American Chemical Society. [Link]
Sources
N,N-dibenzyl-4-ethoxybenzamide: A Versatile Building Block in Synthetic and Medicinal Chemistry
Introduction
N,N-dibenzyl-4-ethoxybenzamide is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the realms of drug discovery and materials science. Its unique structural features—a dibenzyl-protected amide and an ethoxy-substituted benzoyl moiety—offer a powerful combination of stability and reactivity, allowing for its strategic incorporation into complex molecular architectures. The dibenzylamino group serves as a robust protecting group for the amide nitrogen, which can be selectively removed under various conditions to unmask the secondary amide or amine functionality. Concurrently, the 4-ethoxybenzoyl group can influence the molecule's electronic properties and solubility, and can also be a key pharmacophoric element or a precursor to other functional groups.
This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound as a chemical building block for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
While specific experimental data for this compound is not extensively available in public literature, its properties can be reliably inferred from closely related analogs.
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₂₃H₂₅NO₂ | - |
| Molecular Weight | 359.45 g/mol | - |
| Appearance | White to off-white solid | Inferred from related benzamides |
| Melting Point | Not available. Expected to be a solid at room temperature. | - |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | Inferred from N,N-dibenzylbenzamide[1] |
Spectroscopic Data (Predicted):
-
¹H NMR: Signals corresponding to the ethoxy group (a triplet and a quartet), aromatic protons of the 4-ethoxybenzoyl and benzyl groups, and the benzylic methylene protons are expected.
-
¹³C NMR: Resonances for the carbonyl carbon of the amide, aromatic carbons, benzylic carbons, and the ethoxy group carbons are anticipated.
-
FTIR (cm⁻¹): Characteristic peaks for the C=O stretch of the tertiary amide, C-N stretch, aromatic C-H stretches, and C-O stretches of the ether are expected.
-
Mass Spectrometry (m/z): The molecular ion peak [M]⁺ and characteristic fragmentation patterns corresponding to the loss of benzyl and ethoxybenzoyl groups would be observed.
Strategic Utility in Synthesis
The primary synthetic utility of this compound lies in its function as a protected secondary amine precursor. The dibenzyl groups are stable to a wide range of reaction conditions, allowing for transformations on other parts of the molecule. Subsequent deprotection reveals the N-H functionality, which can then be used for further elaboration.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method for the synthesis of N,N-disubstituted benzamides and can be adapted for the target molecule. The synthesis proceeds via the amidation of 4-ethoxybenzoyl chloride with dibenzylamine.
Workflow for the Synthesis of this compound:
A schematic for the synthesis of the target compound.
Materials:
-
4-Ethoxybenzoyl chloride
-
Dibenzylamine
-
Triethylamine or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of dibenzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of 4-ethoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the acid chloride.
-
Base: Triethylamine or pyridine is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
Aqueous Workup: The washing steps with sodium bicarbonate and brine are to remove any unreacted acid chloride and other water-soluble byproducts.
Protocol 2: N-Debenzylation of this compound via Hydrogenolysis
This is a standard and often high-yielding method for the removal of benzyl groups.
Workflow for N-Debenzylation via Hydrogenolysis:
A schematic for the deprotection of the dibenzylamino group.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve this compound in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield 4-ethoxybenzamide.
Trustworthiness and Self-Validation:
-
The complete consumption of the starting material can be readily confirmed by TLC. The appearance of a new, more polar spot corresponding to the deprotected product is a clear indicator of reaction success.
-
The product can be characterized by NMR and mass spectrometry to confirm the removal of both benzyl groups.
Protocol 3: Oxidative N-Debenzylation
In cases where hydrogenolysis is not compatible with other functional groups in the molecule (e.g., alkenes, alkynes, or other reducible groups), oxidative debenzylation offers a valuable alternative[2].
Materials:
-
This compound
-
Oxone® (Potassium peroxymonosulfate)
-
Sodium Bromide (NaBr)
-
Acetonitrile and Water (solvent system)
Procedure:
-
Dissolve this compound and sodium bromide (2.0 equivalents) in a mixture of acetonitrile and water.
-
Add Oxone® (2.0 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Expertise & Experience Insights:
-
This oxidative method is particularly useful when other protecting groups sensitive to reduction are present.
-
The reaction proceeds via the formation of a bromo radical which facilitates the cleavage of the N-benzyl bond[2].
Applications in Drug Discovery
The utility of this compound as a building block is exemplified by its potential application in the synthesis of various bioactive molecules. Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including acting as enzyme inhibitors and receptor modulators[3][4].
Logical Relationship in a Synthetic Pathway:
A generalized synthetic route utilizing the target building block.
For instance, after the deprotection of this compound to 4-ethoxybenzamide, the resulting secondary amide can be further modified. The nitrogen atom can be alkylated or acylated, or the entire 4-ethoxybenzamide moiety can be coupled with other fragments to build more complex structures. The ethoxy group can also be a site for further chemical modification if required.
Safety and Handling
-
General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicity: Similar benzamides are reported to be harmful if swallowed[1]. The toxicological properties of this specific compound have not been fully investigated.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a strategically important building block for organic synthesis. The dibenzylamino group provides robust protection for the amide nitrogen, which can be efficiently removed using standard protocols like catalytic hydrogenolysis or oxidative methods. This allows for the controlled introduction of the 4-ethoxybenzamide scaffold into complex molecules, making it a valuable tool for researchers in drug discovery and medicinal chemistry. The protocols and insights provided in this guide are intended to facilitate the effective application of this versatile chemical intermediate in the synthesis of novel and potentially bioactive compounds.
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DiVA. Synthesis of bioactive compounds. [Link]
-
PMC. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]
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ResearchGate. Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction | Request PDF. [Link]
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ResearchGate. An efficient method for the N-debenzylation of aromatic heterocycles. [Link]
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PubMed. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. [Link]
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PubMed. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. [Link]
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PubChem. p-Ethoxybenzamide. [Link]
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PubChem. N,N-diethyl-4-hydroxybenzamide. [Link]
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PubChem. N,N-Dibenzylbenzamide. [Link]
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NIST WebBook. Benzaldehyde, 4-ethoxy-. [Link]
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PubMed. Mechanistic Insight into Cleavable 4-Aminopyrazolyloxy Acetamide at Low pH. [Link]
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ResearchGate. A Tuneable Method for N -Debenzylation of Benzylamino Alcohols | Request PDF. [Link]
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ResearchGate. Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. [Link]
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ResearchGate. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]
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MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]
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SpectraBase. 4-ethoxy-N-(3-{[(4-ethoxybenzoyl)amino]methyl}benzyl)benzamide - Optional[1H NMR] - Spectrum. [Link]
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ResearchGate. Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. [Link]
-
PubMed. Synthesis and biological activities of dibenzyl dipiperazine diquaternary ammonium salts. [Link]
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PubChem. N,N-Diisopropyl-4-methoxybenzamide. [Link]
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ResearchGate. Facile synthesis of biologically active linear bisaroyl benzodifurans by PTC and solvent free microwave irradiation. [Link]
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PubChem. N-ethyl-4-hydroxybenzamide. [Link]
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NIST WebBook. Benzaldehyde, 4-ethoxy-. [Link]
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PubChem. N,N-Diethylbenzamide. [Link]
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Beilstein Journals. BJOC - Design and synthesis of bioactive molecules. [Link]
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PubChem. N,N-Diethyl-p-toluamide. [Link]
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Application Notes and Protocols: Solvent Selection for Dissolving N,N-dibenzyl-4-ethoxybenzamide
Abstract
The selection of an appropriate solvent is a critical, foundational step in numerous chemical and pharmaceutical processes, including synthesis, purification, formulation, and analysis.[1][2][3] This decision directly influences reaction kinetics, yield, crystal morphology, and the overall efficiency and safety of the manufacturing process.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of a suitable solvent for dissolving N,N-dibenzyl-4-ethoxybenzamide, a molecule with structural features common in active pharmaceutical ingredients (APIs). The principles and protocols outlined herein are designed to be broadly applicable to other N,N-disubstituted benzamides and complex organic molecules.
Introduction: The Criticality of Solvent Selection
In pharmaceutical development, the choice of solvent extends beyond mere dissolution. It is a decision with far-reaching implications for process efficiency, product stability, patient safety, and regulatory compliance.[1] An improperly chosen solvent can lead to poor yields, undesirable impurity profiles, or unstable final formulations.[2] Conversely, a well-chosen solvent can enhance solubility, facilitate purification, and ensure the desired physicochemical properties of the final product.[2]
Regulatory bodies such as the International Council for Harmonisation (ICH) provide stringent guidelines on residual solvents in pharmaceutical products, classifying them based on their toxicity.[4][5][6] Therefore, solvent selection must balance efficacy with safety and environmental considerations, adhering to the principles of Good Manufacturing Practice (GMP).[1]
Physicochemical Characterization of this compound
A thorough understanding of the solute's molecular structure and properties is paramount to predicting its solubility behavior. While specific experimental data for this compound is not widely available, a detailed analysis of its constituent functional groups allows for a reasoned prediction of its solubility characteristics.
Molecular Structure:
-
Tertiary Amide: The core functional group is a tertiary amide. Unlike primary and secondary amides, it lacks a hydrogen atom on the nitrogen, making it incapable of acting as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor via the carbonyl oxygen and the nitrogen lone pair.
-
Aromatic Rings: The presence of three phenyl rings (two from the benzyl groups and one from the benzoyl group) contributes significant nonpolar character to the molecule. These regions will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.
-
Ethoxy Group: The ethoxy (-OCH2CH3) group introduces some polarity and potential for hydrogen bonding as an acceptor at the oxygen atom.
-
Overall Polarity: The combination of the polar amide and ether functionalities with the large nonpolar aromatic regions suggests that this compound is a moderately polar to nonpolar compound. Its solubility in highly polar solvents like water is expected to be very low, a common characteristic for similar N,N-disubstituted benzamides.[7]
Theoretical Framework for Solvent Selection
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8][9] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For more quantitative predictions, the Hansen Solubility Parameters (HSP) provide a powerful framework.[10][11][12]
HSP theory decomposes the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Arising from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Arising from the energy of hydrogen bonds.
A solvent is likely to dissolve a solute if their respective HSP values are similar. The "distance" (Ra) between the HSPs of the solvent and solute in Hansen space can be calculated, and a smaller distance indicates a higher likelihood of dissolution.[12]
Systematic Solvent Screening Protocol
A systematic approach to solvent screening is essential to efficiently identify an optimal solvent system. The following protocol outlines a practical workflow for this process.
Solvent Selection for Screening
The initial selection of solvents should cover a broad range of polarities and chemical classes, with a preference for solvents with favorable safety profiles (ICH Class 3 solvents are preferred over Class 2 or 1).[13]
| Solvent Class | Recommended Solvents | ICH Class | Rationale for Inclusion |
| Alcohols | Methanol, Ethanol, Isopropanol | 2, 3, 3 | Protic solvents capable of hydrogen bonding. |
| Ketones | Acetone, Methyl Ethyl Ketone | 3, 2 | Aprotic polar solvents with strong dipole moments. |
| Esters | Ethyl Acetate, Isopropyl Acetate | 3, 3 | Moderately polar aprotic solvents. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane | 2, 3, 2 | Aprotic solvents with moderate polarity. |
| Chlorinated | Dichloromethane (DCM), Chloroform | 2, 2 | Effective for many organic compounds, but with higher toxicity.[14][15] |
| Aromatic | Toluene, Xylene | 2, 2 | Nonpolar solvents, good for dissolving aromatic compounds. |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | 2, 2 | Highly polar aprotic solvents, often powerful dissolvers. |
| Other | Acetonitrile, Dimethyl Sulfoxide (DMSO) | 2, 2 | Highly polar aprotic solvents. |
Experimental Workflow: Thermodynamic Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic solubility, as it measures the equilibrium concentration of a solute in a solvent.[16][17]
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol for Shake-Flask Method
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of glass vials. An excess is confirmed if solid material remains at the end of the experiment.
-
Add a precise volume (e.g., 2.0 mL) of each selected solvent to the corresponding vial.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A 24-hour period is a common starting point, but longer times (e.g., 48 or 72 hours) may be necessary.[17] It is recommended to take samples at different time points (e.g., 24h and 48h) to confirm that equilibrium has been reached.[16]
-
-
Sample Processing and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is highly recommended.
-
Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Presentation and Interpretation
The results of the solvent screen should be tabulated to allow for easy comparison.
| Solvent | Polarity Index | Boiling Point (°C) | ICH Class | Solubility (mg/mL) at 25°C | Observations |
| Dichloromethane | 3.1 | 39.6 | 2 | [Experimental Value] | Clear solution |
| Ethyl Acetate | 4.4 | 77.1 | 3 | [Experimental Value] | Clear solution |
| Acetone | 5.1 | 56.0 | 3 | [Experimental Value] | Clear solution |
| Isopropanol | 3.9 | 82.6 | 3 | [Experimental Value] | Slight haze |
| Toluene | 2.4 | 110.6 | 2 | [Experimental Value] | Clear solution |
| Acetonitrile | 5.8 | 81.6 | 2 | [Experimental Value] | Precipitate |
| Water | 10.2 | 100.0 | N/A | [Experimental Value] | Insoluble |
Interpretation:
-
High Solubility: Solvents that exhibit high solubility are primary candidates for further process development.
-
Moderate Solubility: These may be useful for crystallization processes where a change in temperature or the addition of an anti-solvent can induce precipitation.[2]
-
Low/No Solubility: These solvents can be considered as potential anti-solvents for crystallization or precipitation procedures.
Safety, Handling, and Regulatory Considerations
Laboratory Safety
-
Always handle solvents in a well-ventilated fume hood.[18]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and solvent-resistant gloves.[19]
-
Store flammable solvents in approved safety cabinets.[19]
-
Consult the Safety Data Sheet (SDS) for each solvent before use to be aware of all potential hazards.
Regulatory Compliance
-
Prioritize the use of ICH Class 3 solvents whenever possible, as they have the lowest toxicity.[13]
-
If a Class 2 solvent is necessary due to its unique solvating properties, ensure that the manufacturing process is designed to reduce the residual solvent level in the final API to below the Permitted Daily Exposure (PDE) limit defined by the ICH.[4][6]
-
Avoid the use of Class 1 solvents (e.g., benzene) unless their use is unavoidable and strongly justified.[4][6]
Conclusion
The selection of a suitable solvent for this compound, or any other API, is a multi-faceted process that requires a systematic and logical approach. By combining a theoretical understanding of the solute's physicochemical properties with a structured experimental screening protocol, researchers can efficiently identify optimal solvents. This not only enhances the efficiency of chemical processes but also ensures the safety, quality, and regulatory compliance of the final pharmaceutical product. The methodologies described in this application note provide a robust framework for making informed and scientifically sound solvent selection decisions.
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- 16. dissolutiontech.com [dissolutiontech.com]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. The Importance of Proper Solvent Management for Laboratories - Solvent Washer [solventwasher.com]
Introduction: The Critical Role of a Validated Stock Solution
An in-depth guide to the preparation, storage, and quality control of N,N-dibenzyl-4-ethoxybenzamide stock solutions for use in research and drug development.
This compound is a benzamide derivative characterized by significant hydrophobicity, conferred by its dibenzyl and ethoxy moieties.[1] In drug discovery and biological research, the reliability and reproducibility of experimental data are fundamentally dependent on the precise and accurate preparation of test compound solutions. For hydrophobic molecules like this compound, which exhibit poor aqueous solubility, creating a stable, concentrated stock solution is the first and most critical step.[2] Improper solubilization or handling can lead to compound precipitation, inaccurate concentration assessments, and ultimately, invalid experimental outcomes.
This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals. It moves beyond a simple list of steps to explain the underlying scientific principles behind solvent selection, dissolution techniques, and storage protocols, ensuring a self-validating system for the preparation of this compound stock solutions.
Physicochemical Properties and Pre-formulation Analysis
Understanding the inherent properties of this compound is essential for developing a robust solubilization strategy. While experimental data for this specific molecule is not extensively published, we can infer its characteristics from its structure and data on analogous compounds.
The structure combines a rigid benzamide core with two bulky, non-polar benzyl groups and an ethoxy group, leading to low water solubility. An analogous compound, N,N-dibenzylbenzamide, has a reported aqueous solubility of just 0.8 µg/mL, highlighting the challenge.[3]
Table 1: Computed Physicochemical Properties of Related Benzamides
| Property | N,N-dibenzylbenzamide[3] | N-benzyl-4-[2-(4-methylphenoxy)ethoxy]benzamide[4] | N,N-diethyl-4-hydroxybenzamide[5] |
|---|---|---|---|
| Molecular Weight | 301.4 g/mol | 361.4 g/mol | 193.2 g/mol |
| XLogP3 | 4.4 | 4.2 | 0.9 |
| Hydrogen Bond Donors | 0 | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 3 | 2 |
Note: XLogP3 is a computed measure of hydrophobicity; a higher value indicates lower water solubility.
The high XLogP3 values of structurally similar compounds confirm that this compound will be practically insoluble in aqueous buffers and will require an organic solvent for initial dissolution.
Solvent Selection: A Strategic Decision
The choice of solvent is the most critical decision in preparing a stock solution. The ideal solvent must completely dissolve the compound at a high concentration, be compatible with downstream assays, and exhibit minimal toxicity to the biological system under study.[6]
Primary Recommendation: Dimethyl Sulfoxide (DMSO)
For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice for water-insoluble compounds.[7] Its amphipathic nature, possessing both polar and apolar groups, makes it an excellent solubilizing agent for a wide range of hydrophobic molecules.[7][8] It is miscible with water and most organic solvents, facilitating the preparation of working solutions through dilution.
Causality: DMSO's ability to form hydrogen bonds and its high dielectric constant allow it to disrupt the crystal lattice energy of solid compounds like this compound, facilitating dissolution.[8]
Trustworthiness: DMSO is a well-characterized solvent in biological research. However, it is crucial to note that DMSO can have direct biological effects, including acting as a free radical scavenger and inducing cell differentiation or toxicity at concentrations typically above 1%.[8][9] Most cell-based assays can tolerate DMSO concentrations up to 0.5%, but it is imperative to keep the final solvent concentration consistent across all experimental and control groups.[10][11]
Alternative Solvents
If DMSO is incompatible with a specific assay, other organic solvents can be considered.
Table 2: Comparison of Recommended Solvents
| Solvent | Key Advantages | Key Disadvantages | Typical Max Concentration in Cell Assays |
|---|---|---|---|
| DMSO | Excellent solubilizing power for hydrophobic compounds; miscible with water.[7] | Can be toxic to cells at >1%; may interfere with some assays.[9][11] | 0.1% - 0.5% |
| Ethanol (EtOH) | Less toxic than DMSO for some cell types; volatile. | Weaker solvent for highly hydrophobic compounds; can affect cell membrane integrity. | 0.1% - 1% |
| Dimethylformamide (DMF) | Strong solubilizing power, similar to DMSO. | Higher toxicity than DMSO; should be used with caution. | <0.1% |
For this compound, DMSO remains the superior choice due to its proven efficacy in solubilizing complex hydrophobic structures.
Experimental Protocols
Safety First: Handling Benzamide Compounds
Before beginning, review the Safety Data Sheet (SDS) for this compound or a structurally related compound. Generally, benzamides may cause skin, eye, and respiratory irritation.[12][13][14][15]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Weigh and handle the solid compound in a well-ventilated area or a chemical fume hood.
Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO
This protocol details the preparation of a high-concentration master stock, which serves as the primary source for all subsequent dilutions.
Materials:
-
This compound (solid)
-
Anhydrous, cell-culture grade DMSO
-
Analytical balance
-
Amber glass vial or cryovial with a screw cap
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator (optional)
Workflow Diagram: Master Stock Preparation
Caption: Workflow for preparing a concentrated master stock solution.
Step-by-Step Methodology:
-
Calculation: Determine the mass of this compound required. The molecular weight is 345.44 g/mol .
-
Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Example for 2 mL of a 10 mM stock: Mass (g) = (0.010 mol/L) × (0.002 L) × (345.44 g/mol ) = 0.00691 g = 6.91 mg
-
-
Weighing: Accurately weigh the calculated mass of the compound and place it directly into a pre-labeled amber vial.
-
Initial Solubilization: Add approximately 80% of the final DMSO volume to the vial (e.g., 1.6 mL for a 2 mL final volume). Capping the vial securely.
-
Dissolution:
-
Vortex the mixture vigorously for 2-5 minutes.
-
Visually inspect the solution against a light source. If any solid particles remain, sonicate the vial in a room temperature water bath for 5-10 minutes.[16][17] Heating the solution is generally not recommended as it can increase the risk of compound degradation.
-
Repeat vortexing and inspection until the solution is completely clear. A clear, particle-free solution is the primary indicator of complete dissolution.
-
-
Final Volume Adjustment: Once the solid is fully dissolved, add DMSO to reach the final target volume (e.g., bring the total volume to 2.0 mL). Vortex briefly to ensure homogeneity.
-
Aliquoting and Storage: To preserve the integrity of the master stock, it is crucial to aliquot it into smaller, single-use volumes (e.g., 20-50 µL) in cryovials. This practice prevents contamination and avoids repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution over time.[18] Store these aliquots in a desiccated environment at -20°C, protected from light.[19]
Protocol 2: Preparation of Aqueous Working Solutions from Master Stock
This protocol describes the critical step of diluting the DMSO-based master stock into an aqueous buffer or cell culture medium for final use. The key challenge is to avoid precipitation of the hydrophobic compound.[17]
Workflow Diagram: Serial Dilution for Working Solutions
Caption: Serial dilution strategy to prepare aqueous working solutions.
Step-by-Step Methodology:
-
Thaw Master Stock: Remove one aliquot of the 10 mM master stock from the -20°C freezer. Allow it to thaw completely and come to room temperature.[19] Centrifuge the vial briefly to collect the entire solution at the bottom.
-
Prepare Intermediate Dilution:
-
Pipette the required volume of aqueous buffer or cell culture medium into a new tube.
-
Add the required volume of the 10 mM master stock directly into the buffer while vortexing or actively mixing the tube. This rapid dispersion is critical to prevent localized high concentrations of the compound that can lead to precipitation.
-
Example for a 200 µM intermediate solution (1:50 dilution): Add 2 µL of the 10 mM stock to 98 µL of medium.
-
-
Prepare Final Working Solution:
-
Repeat the process, diluting the intermediate solution into a fresh volume of buffer or medium to achieve the final desired concentration.
-
Example for a 10 µM final solution (1:20 dilution): Add 50 µL of the 200 µM intermediate solution to 950 µL of medium.
-
-
Prepare Vehicle Control: A vehicle control is a non-negotiable component of any experiment. It must contain the same final concentration of the solvent (DMSO) as the highest concentration of the test compound. This allows for the differentiation of the compound's effect from any effect of the solvent itself.[10]
-
Use Immediately: Aqueous working solutions of hydrophobic compounds are often not stable for long periods. They should be prepared fresh for each experiment and used promptly. Do not store aqueous working solutions.
Quality Control and Self-Validation
A trustworthy protocol is a self-validating one. The following checks ensure the quality and accuracy of your prepared solutions:
-
Visual Clarity: The most immediate quality control check is visual inspection. Both the master stock and the final working solution should be completely clear, with no signs of cloudiness, particulates, or precipitate.
-
Solvent Control Integration: The consistent use of a meticulously prepared vehicle control is the ultimate validation of your experimental system, isolating the biological effects of this compound from solvent artifacts.[9]
-
Concentration Consistency: For applications requiring absolute concentration accuracy (e.g., GLP studies), the concentration of the master stock can be verified using analytical methods such as quantitative NMR (qNMR) or High-Performance Liquid Chromatography (HPLC) with a standard curve.
By adhering to these detailed protocols and understanding the scientific rationale behind each step, researchers can confidently prepare accurate and stable stock solutions of this compound, paving the way for reliable and reproducible scientific discoveries.
References
-
Galam L, et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. Available at: [Link]
-
Iversen, P. W., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]
-
PubChem. N,N-diethyl-4-hydroxybenzamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. N,N-Dibenzylbenzamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. N-benzyl-4-[2-(4-methylphenoxy)ethoxy]benzamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. N-Methoxy-N,4-dimethylbenzamide. National Center for Biotechnology Information. Available at: [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]
-
Chan, G. C., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Available at: [Link]
-
ResearchGate. (2021). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Request PDF. Available at: [Link]
-
ResearchGate. (2014). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]
-
MetaSci. (n.d.). Safety Data Sheet 4-Ethoxybenzaldehyde. Available at: [Link]
-
Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Available at: [Link]
-
Iversen, P. W., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]
-
LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Available at: [Link]
-
Mondal, J., et al. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. ACS Omega. Available at: [Link]
-
Lee, S., et al. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines. Available at: [Link]
-
Sledz, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Available at: [Link]
-
Al-Azzam, W., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Molecules. Available at: [Link]
-
Jakimowicz, P., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences. Available at: [Link]
-
Galvao, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSo? Available at: [Link]
Sources
- 1. Buy N-benzyl-3,4-diethoxy-N-methylbenzamide (EVT-5892891) [evitachem.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N-Dibenzylbenzamide | C21H19NO | CID 101312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-benzyl-4-[2-(4-methylphenoxy)ethoxy]benzamide | C23H23NO3 | CID 1699048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-diethyl-4-hydroxybenzamide | C11H15NO2 | CID 504154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 8. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. N-Methoxy-N,4-dimethylbenzamide | C10H13NO2 | CID 5133773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. selleckchem.com [selleckchem.com]
- 18. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 19. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
Application Note: Characterizing Colloidal Aggregation in HTS using N,N-dibenzyl-4-ethoxybenzamide
Introduction & Scientific Rationale
High-Throughput Screening (HTS) frequently yields "false positive" hits that inhibit enzymes not through specific active-site binding, but via colloidal aggregation .[1][2] These small molecules, at micromolar concentrations, self-associate into colloidal particles (100–1000 nm diameter) that sequester proteins, leading to non-specific inhibition.[3]
N,N-dibenzyl-4-ethoxybenzamide serves as a critical Reference Standard (Positive Control) for identifying this phenomenon. Its structure—a lipophilic benzamide core with two bulky benzyl groups—predisposes it to form stable colloids in aqueous buffers, making it an ideal tool for validating "de-risking" assays.
This Application Note details the protocols to utilize this compound to benchmark assay conditions, ensuring your HTS hits are specific ligands rather than promiscuous aggregators.
Mechanism of Action: Colloidal Sequestration
Understanding the physical chemistry of this compound is prerequisite to using it as a control. Unlike classical competitive inhibitors, aggregators exhibit a critical aggregation concentration (CAC). Below the CAC, they are monomeric and inactive. Above the CAC, they form particles that adsorb enzymes, often causing partial denaturation.[1]
Pathway Diagram: The Sequestration Equilibrium
Figure 1: Mechanism of colloidal sequestration. This compound exists as a monomer until it reaches its CAC, after which it forms colloids that non-specifically inhibit free enzymes.
Experimental Protocols
Protocol A: Detergent Sensitivity Assay (The "Shoichet" Test)
Purpose: The gold-standard test for aggregation. Colloids are sensitive to non-ionic detergents, whereas specific binding interactions are generally unaffected.
Materials:
-
Target Enzyme: (e.g.,
-lactamase, Kinase, Protease) at conditions. -
Control Compound: this compound (10 mM DMSO stock).
-
Detergent: Triton X-100 or Tween-80 (freshly prepared 1% stock).
-
Buffer: 50 mM HEPES, pH 7.5 (or assay specific).
Workflow:
-
Preparation: Prepare two parallel assay plates.
-
Plate A (No Detergent): Standard assay buffer.
-
Plate B (+ Detergent): Assay buffer supplemented with 0.01% (v/v) Triton X-100 .
-
-
Dosing: Dispense this compound in a dose-response format (e.g., 100
M to 0.1 M) into both plates. -
Incubation: Incubate compound with enzyme for 15 minutes at RT. Note: Pre-incubation is critical for colloid formation.
-
Reaction Start: Add substrate to initiate reaction.
-
Readout: Measure reaction velocity (
).
Data Analysis:
Calculate
-
Aggregator Profile: Large shift in potency. (e.g.,
shifts from 5 M without detergent to >100 M with detergent). -
Specific Inhibitor Profile:
remains constant ( 2-fold).
Protocol B: Enzyme Concentration Dependence
Purpose: Aggregation-based inhibition is stoichiometric with the amount of enzyme surface area available. Increasing enzyme concentration "titrates out" the inhibition.
Workflow:
-
Prepare three enzyme concentrations: 1x (standard), 2x , and 10x .
-
Test this compound at its
concentration (determined from Protocol A, Plate A). -
Measure fractional inhibition.
Interpretation:
-
If inhibition drops significantly as enzyme concentration increases (e.g., 80%
20% inhibition), the mechanism is likely sequestration (Aggregation). -
If inhibition remains constant (percentage-wise), the mechanism fits the Law of Mass Action for specific binding.
Protocol C: Dynamic Light Scattering (DLS) Validation
Purpose: Biophysical confirmation of particle formation.
Settings:
-
Instrument: Wyatt DynaPro or Malvern Zetasizer.
-
Sample: 50
M this compound in assay buffer (1% DMSO final). -
Control: Buffer + 1% DMSO (Background).
Procedure:
-
Filter all buffers through a 0.22
m filter to remove dust. -
Add compound stock to buffer; mix gently (do not vortex vigorously as bubbles interfere).
-
Acquire 10 measurements of 10 seconds each.
-
Pass Criteria: Presence of a scattering species with Hydrodynamic Radius (
) > 50 nm and high scattering intensity (Count Rate > 10x baseline).
Data Presentation & Decision Matrix
When validating HTS hits, use this compound to calibrate your decision matrix.
Table 1: Comparative Profiles of Inhibition Mechanisms
| Feature | Specific Inhibitor | Aggregator (e.g., N,N-dibenzyl...) |
| Detergent Effect | No change in | Loss of activity (Shift > 5-fold) |
| Enzyme Conc. Effect | Constant % Inhibition | Reduced % Inhibition at high [Enz] |
| Hill Slope | ~1.0 (Standard Binding) | Steep (> 2.0) or Irregular |
| Max Inhibition | Can reach 100% | Often incomplete or variable |
| DLS Signal | Baseline (Monomer) | High Scattering ( |
| Centrifugation | Activity remains in supernatant | Activity pellets (loss in supernatant) |
Decision Tree Diagram
Figure 2: Logical workflow for de-risking HTS hits. This compound follows the "Activity Lost"
References
-
Shoichet, B. K. (2006).[4] Screening in a spirit of false discovery. Drug Discovery Today, 11(23-24), 1074-1081. Link
-
Feng, B. Y., & Shoichet, B. K. (2006).[4] A detergent-based assay for the detection of promiscuous inhibitors.[4] Nature Protocols, 1(2), 550–553.[4] Link
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link
-
Jadhav, A., et al. (2010). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Journal of Medicinal Chemistry, 53(1), 37–51. Link
Sources
- 1. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 2. Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shoichet Lab : Colloidal aggregation in drug discovery & drug formulation [bkslab.org]
- 4. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving solubility of N,N-dibenzyl-4-ethoxybenzamide in aqueous buffers
Technical Support Center: Solubility Optimization Ticket ID: #SOL-8829-BENZ Subject: Improving solubility of N,N-dibenzyl-4-ethoxybenzamide in aqueous buffers Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3]
Molecular Profile & Solubility Challenge
Before troubleshooting, we must understand why this molecule is failing in your buffer systems.
-
Physicochemical Analysis:
-
Lipophilicity Drivers: Two benzyl groups attached to the amide nitrogen plus a 4-ethoxy group.[1][2][3]
-
Ionization: None. The amide nitrogen is non-basic due to resonance with the carbonyl; the ethoxy group is non-ionizable.
-
Estimated LogP: > 5.0 (Predicted based on structural fragments: Benzamide ~1.5 + 2x Benzyl ~5.0).[1][2][3]
The "Brick Dust" Mechanism: This molecule is a "grease ball."[1][2][3] It possesses high lattice energy and high lipophilicity.[1][2][3] It does not have a pKa in the physiological range (pH 1–14).[2][3] Crucial Warning: Adjusting the pH of your buffer (acid or base) will not improve solubility and may only degrade the compound via amide hydrolysis.[3]
Troubleshooting Guide (Ticket-Based)
Issue #1: "My compound precipitates immediately when I dilute my DMSO stock into PBS."
Diagnosis: Kinetic Solubility Crash. You are experiencing the "Solvent Shift" phenomenon. The water molecules in the buffer immediately cluster around the DMSO, leaving the highly lipophilic drug molecules to aggregate and crash out of solution.[1]
Resolution: The "Pre-Solubilized Micelle" Strategy You cannot rely on simple cosolvents alone.[1][2][3] You must introduce a surfactant to lower the surface tension and provide a hydrophobic core for the drug.[3]
Optimized Buffer Recipe (Assay Buffer):
| Component | Concentration | Function |
|---|---|---|
| DMSO | 1% - 2% (Final) | Primary solvent (Stock).[1][2][3] |
| Tween 80 (Polysorbate 80) | 0.05% - 0.1% | Surfactant (prevents aggregation).[1][2][3] |
| Buffer (PBS/HEPES) | Balance | Bulk phase.[1][2][3] |
Protocol: The "Sandwich" Mixing Method
-
Dissolve compound in 100% DMSO (e.g., 10 mM stock).[1][2][3]
-
Prepare your buffer with the Tween 80 already dissolved.[1][2][3]
-
Do not pipeline the DMSO stock directly into the buffer.[1][2][3]
-
Instead, perform an intermediate dilution: Dilute DMSO stock 1:10 into 100% Ethanol or PEG400 .[1][2][3]
-
Slowly add this intermediate mix into the Tween-containing buffer while vortexing.
Issue #2: "I cannot use DMSO/Tween in my cell culture (toxicity concerns)."
Diagnosis: Biological Incompatibility.[1][2][3] High concentrations of DMSO (>0.1%) or surfactants can lyse cells or alter membrane permeability, confounding your data.[1][3]
Resolution: Cyclodextrin Complexation Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][3] This creates a "molecular capsule."[1][2][3] The hydrophobic benzyl/ethoxy groups of your molecule insert into the CD cavity, while the hydrophilic exterior keeps the complex soluble in water.[1]
Why HP-β-CD?
The N,N-dibenzyl moiety is bulky.[1][2][3] Standard
The "Complexation" Protocol:
-
Prepare a 20% (w/v) HP-β-CD solution in water or media.[1][2][3] Filter sterilize (0.22 µm).
-
Add an excess of this compound powder to this solution.
-
Autoclave (121°C, 20 min) or Sonicate (60°C, 45 min). Note: This molecule is thermally stable; heat drives the hydrophobic interaction.[1]
-
Shake at room temperature for 24 hours to reach equilibrium.
-
Filter out undissolved solids.[1][2][3] The filtrate is your concentrated stock.[1][2][3]
Issue #3: "The formulation clogs the needle during animal dosing (IP/IV)."
Diagnosis: Ostwald Ripening / Crystal Growth.[1][2][3] Simple suspensions are unstable.[1][2][3] You need a co-solvent system with high solubilizing capacity that is physiologically tolerated.[1][2][3]
Resolution: The "PEG/Ethanol" Vehicle For rodent studies, you can use a high-load organic vehicle.[1][2][3]
Recommended Formulation (IV/IP/PO):
Preparation Order (Critical):
-
Add PEG 400 and vortex until clear.
-
Slowly add Saline dropwise while vortexing.[1][2][3] If cloudiness persists, add 5% Solutol HS 15 (Kolliphor HS 15) to the PEG phase.[1][3]
Decision Logic & Workflows
Visual 1: Solubilization Strategy Decision Tree
Caption: Decision matrix for selecting the appropriate solubilization vehicle based on experimental constraints.
Visual 2: The "Solvent Shift" Protocol Mechanism
Caption: Schematic of the solvent shift method. Surfactants are critical to capture the lipophilic drug before water forces precipitation.[1]
Frequently Asked Questions (FAQ)
Q: Can I use acid to dissolve it? A: No. The amide nitrogen is not basic.[1][2][3] Adding acid (HCl) will not protonate the molecule to form a salt; it will remain neutral and insoluble.[2][3] Strong acid + heat may hydrolyze the amide bond, destroying your compound [1].[1][3]
Q: My solution is cloudy but clears up when I warm it. Can I use it? A: Proceed with caution. This indicates you are near the saturation limit (supersaturation).[1][2][3] As soon as the solution cools to room temperature or enters the body/plate (37°C), it may precipitate.[1][3] We recommend reducing the concentration by 50% to ensure thermodynamic stability.[1][2][3]
Q: Why HP-β-CD instead of standard β-CD? A: Standard β-CD has a water solubility of only ~18.5 mg/mL.[1][2][3] HP-β-CD (Hydroxypropyl) is soluble >600 mg/mL.[1][2][3] Since your drug is highly insoluble, you need a high concentration of cyclodextrin to drive the equilibrium toward the complexed state [2].[1][3]
References
-
Loftsson, T., & Brewster, M. E. (2010).[1][2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][3]
-
Yalkowsky, S. H., et al. (2010).[1][2][3] Handbook of Aqueous Solubility Data. CRC Press.[1][2][3] (General reference for benzamide solubility behavior).
-
Strickley, R. G. (2004).[1][2][3] Solubilizing excipients in oral and injectable formulations.[1][2][3] Pharmaceutical Research, 21(2), 201-230.[1][2][3]
-
PubChem Compound Summary. (2024). N,N-Dibenzylbenzamide (Structural Analog). National Center for Biotechnology Information.[1][2][3]
Sources
troubleshooting low yield in N,N-dibenzyl-4-ethoxybenzamide synthesis
Technical Support Center: Amide Synthesis Optimization Ticket ID: #NNDB-4EB-001 Subject: Troubleshooting Low Yield in N,N-Dibenzyl-4-Ethoxybenzamide Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Deactivated" Coupling
The synthesis of This compound presents a classic "perfect storm" of kinetic deactivation. You are likely experiencing low yields not due to a single error, but because of the synergistic negative effects of your substrates:
-
Electronic Deactivation: The 4-ethoxy group is a strong electron-donating group (EDG). Through resonance, it donates electron density into the carbonyl carbon, making the acid (or acid chloride) less electrophilic and less reactive toward nucleophilic attack.
-
Steric Hindrance: Dibenzylamine is a bulky secondary amine. The two benzyl groups create significant steric shielding around the nitrogen nucleophile.
Diagnosis: If you are using standard carbodiimide coupling agents (EDC, DCC) at room temperature, your reaction is likely stalling before completion. The nucleophile (amine) is too bulky to attack the electronically deactivated electrophile (acid) efficiently.
Part 1: Diagnostic Troubleshooting Flowchart
Before altering your protocol, use this logic tree to identify the specific failure point in your current workflow.
Figure 1: Decision matrix for diagnosing kinetic stalling vs. reagent failure in hindered amide couplings.
Part 2: Critical Control Points (FAQs)
Q1: Why is my standard EDC/HOBt protocol failing?
A: EDC/HOBt is excellent for primary amines but often fails with bulky secondary amines like dibenzylamine. The active ester intermediate formed by HOBt is not electrophilic enough to overcome the steric barrier of the dibenzyl group.
-
Solution: Abandon carbodiimides. If you must use a coupling reagent, switch to HATU or T3P (Propylphosphonic anhydride), which generate more reactive species. However, the Acid Chloride method is superior for this specific substrate.
Q2: I used Thionyl Chloride (SOCl₂), but the yield is still <50%. Why?
A: This suggests hydrolysis or incomplete activation .
-
The "Vilsmeier" Boost: 4-Ethoxybenzoic acid is electron-rich. Reacting it with SOCl₂ alone can be sluggish. You must add a catalytic amount of DMF (Dimethylformamide). This forms the Vilsmeier-Haack reagent (a chloroiminium ion), which rapidly converts the acid to the acid chloride [1].
-
Moisture: Acid chlorides hydrolyze back to carboxylic acid instantly upon contact with moisture in the air or wet solvents. Ensure your DCM/THF is anhydrous.
Q3: The reaction looks complete, but I lose mass during workup.
A: this compound is highly lipophilic .
-
Issue: If you wash with large volumes of organic solvent during extraction, you are fine. But if you try to recrystallize from water/ethanol mixtures, the product might oil out or stay in the mother liquor.
-
Fix: Avoid aqueous recrystallization. Use Flash Chromatography (Hexane/EtOAc) or recrystallize from hot Ethanol/Hexane .
Part 3: Optimized Experimental Protocol
This protocol uses the Acid Chloride method with Nucleophilic Catalysis . It addresses the electronic deactivation (by using a potent electrophile) and the steric hindrance (by using DMAP).
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 4-Ethoxybenzoic Acid | 1.0 | Substrate (Electron Rich) |
| Thionyl Chloride (SOCl₂) | 1.5 - 2.0 | Chlorinating Agent |
| DMF (Anhydrous) | 2-3 drops | Catalyst (Vilsmeier activation) |
| Dibenzylamine | 1.1 | Nucleophile (Sterically Hindered) |
| Triethylamine (TEA) | 2.5 | Acid Scavenger (Base) |
| DMAP | 0.1 (10%) | Nucleophilic Catalyst (Critical) |
| DCM (Dichloromethane) | Solvent | Anhydrous (0.2 M conc.) |
Step-by-Step Procedure
Phase 1: Activation (Acid Chloride Formation)
-
In a flame-dried Round Bottom Flask (RBF) equipped with a stir bar and reflux condenser, dissolve 4-Ethoxybenzoic acid (1.0 equiv) in anhydrous DCM.
-
Add DMF (2-3 drops). Note: Gas evolution may occur.
-
Add Thionyl Chloride (1.5 equiv) dropwise at 0°C (ice bath).
-
Remove ice bath and heat to reflux (40°C) for 2 hours.
-
Checkpoint: The solution should turn clear and gas evolution (SO₂/HCl) should cease.
-
-
CRITICAL: Evaporate the solvent and excess SOCl₂ in vacuo (rotary evaporator) to yield the crude acid chloride. Re-dissolve this residue in fresh anhydrous DCM. Do not store; use immediately.
Phase 2: Coupling (The Reaction)
-
In a separate flask, dissolve Dibenzylamine (1.1 equiv), TEA (2.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM. Cool to 0°C.[1][2]
-
Slowly add the solution of Acid Chloride (from Phase 1) to the amine solution via syringe/dropping funnel over 15 minutes.
-
Why? Slow addition prevents exotherms that could degrade reagents.
-
-
Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Optimization: If TLC shows starting material after 4 hours, heat to mild reflux (40°C). The DMAP acts as an acyl-transfer agent, shuttling the benzoyl group to the hindered amine [2].
-
Phase 3: Work-up & Purification [3]
-
Quench reaction with 1M HCl (aq). This protonates any unreacted amine and DMAP, pulling them into the aqueous phase.
-
Separate layers.[4] Wash the organic (DCM) layer with:
-
1M HCl (2x) - Removes Dibenzylamine/DMAP.
-
Sat. NaHCO₃ (2x) - Removes unreacted 4-ethoxybenzoic acid.
-
Brine (1x).
-
-
Dry over MgSO₄, filter, and concentrate.
-
Purification: The crude solid is likely pure enough. If not, recrystallize from Ethanol/Hexanes (1:4) .
Part 4: Mechanism of Action (Visualized)
The inclusion of DMAP is the "secret weapon" for this synthesis. It forms a highly reactive N-acylpyridinium intermediate that is less sterically hindered than the acid chloride itself, facilitating attack by the bulky dibenzylamine.
Figure 2: Nucleophilic catalysis pathway. DMAP acts as a 'stealth' transfer agent, bypassing the kinetic barrier.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Review of coupling strategies including Acid Chlorides and DMAP catalysis).
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. (Discussion on limitations of standard coupling reagents with hindered amines).
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Comprehensive guide to amide coupling reagents and mechanisms).
Sources
- 1. ojs.chimia.ch [ojs.chimia.ch]
- 2. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]
- 3. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation for Hydrophobic Benzamide Derivatives
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of hydrophobic benzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working to establish robust and efficient separation methods for this challenging class of compounds. Here, we will address common issues through a series of frequently asked questions and in-depth troubleshooting guides, focusing on the scientific principles behind the solutions.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common initial challenges encountered during the method development for hydrophobic benzamide derivatives.
Q1: What is the best starting column for separating hydrophobic benzamide derivatives?
A1: For hydrophobic compounds like benzamide derivatives, a reversed-phase (RP) column is the recommended starting point.[1] A C18 or C8 bonded phase is generally the first choice due to its strong hydrophobic interaction capabilities, which are necessary to retain these molecules.[1] Modern, high-purity silica columns with effective end-capping are crucial to minimize peak tailing, a common issue with benzamides that often contain basic functional groups.[2][3]
-
C18 (Octadecylsilane): Offers the highest hydrophobicity and is ideal for retaining highly non-polar benzamide derivatives.[3]
-
C8 (Octylsilane): Provides slightly less retention than C18, which can be advantageous for very hydrophobic compounds that might be too strongly retained on a C18 column, leading to excessively long run times or the need for very high organic solvent concentrations.[3][4]
-
Phenyl Phases: These can offer alternative selectivity, especially for benzamides with aromatic rings, due to potential π-π interactions between the analyte and the stationary phase.[3]
Q2: What mobile phase composition should I start with?
A2: A common starting point for reversed-phase chromatography is a mobile phase consisting of a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile (ACN) or methanol (MeOH).
-
Organic Solvent: Acetonitrile is often preferred due to its lower viscosity and UV transparency. For highly hydrophobic benzamides, a gradient elution is almost always necessary. A good starting point is a broad gradient, for example, from 5% to 95% ACN over 20-30 minutes, to determine the approximate elution conditions.
-
Aqueous Phase & pH Control: The pH of the aqueous component is a critical parameter.[5][6] Many benzamide derivatives contain ionizable amine groups. To ensure good peak shape and reproducible retention, it's essential to control the pH. A low pH mobile phase (e.g., pH 2-4 using formic acid or trifluoroacetic acid) will protonate the amine groups and also suppress the ionization of residual silanol groups on the column's stationary phase, which helps to prevent peak tailing.[7]
Q3: My peaks are tailing badly. What is the primary cause and how do I fix it?
A3: Peak tailing for benzamide derivatives is most commonly caused by secondary interactions between basic amine functionalities on the analyte and acidic residual silanol groups (Si-OH) on the silica-based stationary phase.[5][8][9] These interactions create an additional, undesirable retention mechanism that leads to tailed peaks.[9]
Primary Solutions:
-
Lower the Mobile Phase pH: Add a small amount of an acidifier like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05-0.1%) to the mobile phase.[10] At a low pH (around 2-4), the silanol groups are protonated and less likely to interact with the protonated basic analytes.[7]
-
Use a High-Purity, End-capped Column: Modern columns are manufactured with high-purity silica and undergo a process called "end-capping" to chemically block most of the residual silanols.[10][11] Using such a column is fundamental to achieving good peak shape for basic compounds.[2]
-
Add a Competing Base: In some cases, adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can help saturate the active silanol sites and improve peak shape. However, this approach can suppress ionization in mass spectrometry and is less common with modern columns.
Q4: How can I improve the resolution between two closely eluting benzamide derivatives?
A4: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of the separation. Selectivity is often the most powerful tool.[12]
-
Optimize the Gradient Slope: A shallower gradient (i.e., increasing the gradient time) will often increase the separation between peaks.[5]
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or using a mixture of the two) can alter selectivity because they interact differently with the analytes and the stationary phase.
-
Adjust the Mobile Phase pH: Changing the pH can significantly alter the retention times of ionizable compounds, thereby changing the selectivity of the separation.[6][13][14]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., from a C18 to a Phenyl or a C8) can provide the necessary change in selectivity.[2]
Part 2: Detailed Troubleshooting Guides
This section provides a more in-depth, systematic approach to resolving complex HPLC issues for hydrophobic benzamide derivatives.
Guide 1: Symptom - Poor Peak Shape (Tailing, Fronting, or Broadening)
Poor peak shape is a common problem that can compromise resolution and the accuracy of quantification.
Issue 1.1: Peak Tailing
-
Underlying Cause: As mentioned in the FAQ, the primary cause is the interaction between basic groups on the benzamide and acidic silanol groups on the silica support.[5][9] This is an ion-exchange mechanism that acts as a secondary retention mode to the primary hydrophobic interaction.[15]
-
Self-Validating Protocol to Diagnose and Solve:
-
Confirm the Cause: Inject a neutral, hydrophobic compound (e.g., toluene). If its peak shape is symmetrical, it strongly suggests the tailing is specific to your basic benzamide analytes and is caused by silanol interactions.
-
pH Adjustment: Prepare a mobile phase with 0.1% formic acid. This should protonate the silanols and improve peak shape.[7] If tailing persists, consider using 0.1% TFA, which is a stronger ion-pairing agent and can further mask silanol interactions.[10]
-
Column Evaluation: Ensure you are using a modern, high-purity, end-capped column. If your column is old or has been used extensively with high pH mobile phases, the stationary phase may be degraded.[8] Consider replacing it.
-
Reduce Analyte Mass: Inject a dilution of your sample. If the peak shape improves, you may be experiencing mass overload on the column.[16]
-
Issue 1.2: Peak Fronting
-
Underlying Cause: Peak fronting is often a sign of mass overload or poor sample solubility.[17] If the sample is injected in a solvent that is much stronger than the initial mobile phase, or if the concentration is too high, the peak can become distorted.[16][17]
-
Self-Validating Protocol to Diagnose and Solve:
-
Check Sample Solvent: The ideal sample solvent is the initial mobile phase itself. If your hydrophobic benzamide is not soluble in the initial mobile phase (which is often highly aqueous), dissolve it in the minimum amount of a stronger solvent (like pure ACN or DMSO) and inject the smallest possible volume.
-
Reduce Injection Volume/Concentration: Systematically decrease the mass of analyte injected by either lowering the injection volume or diluting the sample. If the fronting decreases, the issue is overload.[16]
-
Column Check: A void or channel in the column packing material can also cause fronting. This can be checked by reversing the column and flushing it at a low flow rate. If the backpressure is significantly different or if performance improves, the column may be damaged.
-
Guide 2: Symptom - Low Resolution or Co-elution
Resolution is a measure of the separation between two peaks. Optimizing it is key to accurate analysis.
-
Underlying Cause: Insufficient resolution is due to inadequate differences in the retention behavior of the analytes under the current chromatographic conditions. This can be addressed by changing parameters that affect selectivity (α).[12]
-
Systematic Method Development Workflow: The following workflow provides a structured approach to optimizing resolution.
Caption: A systematic workflow for HPLC method development.
Guide 3: Symptom - Retention Time Variability
Inconsistent retention times can make peak identification and quantification unreliable.
-
Underlying Cause: Retention time drift is often caused by issues with the HPLC system, mobile phase preparation, or column equilibration.[18][19]
-
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting retention time instability.
Data Presentation: Recommended Starting Conditions
The following table summarizes recommended starting parameters for method development.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18, 2.1 or 4.6 mm i.d., 100-150 mm length, <3 µm particles | C18 provides strong retention for hydrophobic compounds. Smaller particles increase efficiency. |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) | Low pH suppresses silanol activity and ensures consistent protonation of basic analytes. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) | Acetonitrile is a strong organic solvent suitable for eluting hydrophobic compounds. |
| Gradient | 5% to 95% B over 20 minutes | A broad "scouting" gradient helps to quickly identify the elution range of all compounds. |
| Flow Rate | 0.3 mL/min (for 2.1 mm i.d.) or 1.0 mL/min (for 4.6 mm i.d.) | Standard flow rates for analytical columns. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity, but should be controlled. |
| Injection Vol. | 1-5 µL | Keep volume low to prevent peak distortion, especially if sample solvent is strong. |
| Detection | UV, at λmax of benzamide chromophore (e.g., 254 nm or 265 nm) | Benzamides typically have strong UV absorbance.[20] |
References
- Sigma-Aldrich. (n.d.).
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
- Unknown. (2025, August 5).
- Waters Corporation. (n.d.). Method Development for Hydrophobic Interaction Chromatography (HIC) Based Protein Separations on Waters Protein-Pak Hi Res HIC Columns.
- Stoll, D. R. (2022, June 1). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.
- Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- Chromatography Forum. (2014, July 19).
- ResearchGate. (2016, August 5). How to adjust HPLC Reverse Chromatography systems for increasingly hydrophillic/phobic molecules?.
- De Pra, M., et al. (2022). A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies.
- HALO Columns. (n.d.).
- Patel, K. N., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5).
- Molnar Institute. (n.d.).
- Agilent Technologies. (n.d.).
- Nagae, N., et al. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.
- Veeprho Pharmaceuticals. (2024, August 7).
- Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
- Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide. Merck.
- Play-mitchell, J. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC Europe.
-
Hawley, M. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Welch Materials, Inc. [Link]
- Agilent Technologies. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Agilent.
- YMC. (n.d.). HPLC Troubleshooting Guide.
- Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns.
- KNAUER. (n.d.).
- Advanced Materials Technology. (n.d.).
- SCION Instruments. (n.d.). HPLC Column Selection Guide.
- International Labmate Ltd. (n.d.).
- Dolan, J. W., et al. (2013). Optimizing selectivity during reversed-phase high performance liquid chromatography method development.
- Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
Sources
- 1. veeprho.com [veeprho.com]
- 2. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 3. welch-us.com [welch-us.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. shodexhplc.com [shodexhplc.com]
- 12. molnar-institute.com [molnar-institute.com]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chromanik.co.jp [chromanik.co.jp]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. peak shape optimisation for a very hydrophobic compound - Chromatography Forum [chromforum.org]
- 18. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 19. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 20. tis.wu.ac.th [tis.wu.ac.th]
Purification Tech Support: Removing Unreacted Dibenzylamine (DBA)
Status: Active Guide Ticket ID: PUR-DBA-001 Subject: Efficient removal of lipophilic secondary amine (Dibenzylamine) from crude mixtures.
Triage: The Diagnostic Matrix
Before selecting a protocol, you must characterize your product's sensitivity and functional groups. Dibenzylamine (
Decision Logic
Use the following logic flow to select the correct protocol.
Figure 1: Decision matrix for selecting the appropriate purification method based on product stability and functionality.
Troubleshooting Guides & Protocols
Protocol A: Acid-Base Extraction (The Standard)
Best For: Neutral or acidic products that are stable to aqueous acid (pH 1-2).
Mechanism: Protonation of DBA to its hydrochloride salt (DBA
The Challenge
DBA is highly lipophilic (two benzyl groups). A weak acidic wash (pH 4-5) often fails because the partition coefficient (
Step-by-Step Workflow
-
Dilution: Dissolve crude mixture in a non-polar solvent (EtOAc or Et₂O). Avoid DCM if possible (emulsion risk).
-
Primary Wash (The "Shock"): Wash the organic layer with 1M HCl (3x).
-
Critical Control Point: The aqueous layer pH must be < 2 after mixing. If pH > 2, the amine is not fully protonated.
-
-
The "Copper Check" (Self-Validating Step):
-
Wash the organic layer with 10% aqueous Copper(II) Sulfate (
) .[1] -
Observation: If the aqueous layer turns purple/dark blue (from the initial light blue), DBA is still present (forming a copper-amine complex).
-
Action: Repeat HCl washes until the copper wash remains light blue.
-
-
Final Polish: Wash with Brine, dry over
, and concentrate.
Data: Extraction Efficiency vs. pH
| Aqueous Phase pH | % DBA Protonated | Partition Efficiency | Status |
| > 10 | < 1% | Poor (Remains in Organic) | Fail |
| 7.0 | 99.8% | Moderate (Equilibrium issues) | Risk |
| < 2.0 | > 99.99% | Excellent (Forces to Aqueous) | Pass |
Protocol B: Chemical Scavenging (The Surgical Strike)
Best For: Tertiary amine products (where acid wash would remove the product too) or acid-sensitive compounds. Mechanism: Reacting the secondary amine (DBA) with an electrophile to form a neutral amide (changing polarity) or a solid-supported urea (filtration).
Option 1: Solid-Phase Scavenging (High Cost, High Purity)
Use a Polystyrene-Isocyanate (PS-NCO) resin.
-
Dissolve crude in dry DCM or THF.
-
Add 2-3 equivalents of PS-Isocyanate resin relative to expected DBA.
-
Stir gently at RT for 4-12 hours.
-
Filter the mixture. The DBA remains trapped on the solid beads. The filtrate contains your pure tertiary amine.
Option 2: Anhydride Derivatization (Low Cost)
Use Acetic Anhydride or Phthalic Anhydride .
-
Add 1.2 equiv of Acetic Anhydride and 1.5 equiv TEA to the crude mixture.
-
Stir for 30 mins.
-
Result: DBA converts to N,N-dibenzylacetamide.
-
-
Workup: Wash with saturated
to remove excess acetic acid. -
Separation: The resulting amide is significantly less polar than the amine and usually moves much faster (or slower depending on the system) on silica, breaking the co-elution with your product.
Figure 2: Selective scavenging mechanism. Secondary amines react with the resin; tertiary amines do not.
Protocol C: Chromatographic Optimization
Best For: When DBA and Product co-elute, or when Product is also a secondary amine.
The "Tailing" Problem
DBA streaks on silica gel due to interaction with acidic silanols. This tailing often overlaps with your product.
The Fix: Mobile Phase Modifiers
-
Triethylamine (TEA) Pre-wash: Flush the column with 1% TEA in Hexanes before loading.
-
Ammoniated Eluent: Add 1%
or 0.5% TEA to your DCM/MeOH or Hexane/EtOAc mobile phase.-
Why: The modifier saturates the acidic sites on the silica, allowing DBA to elute as a sharp band (usually with a higher
).
-
Frequently Asked Questions (FAQs)
Q: I used Protocol A (Acid Wash), but I formed a terrible emulsion. How do I fix it? A: DBA salts are surfactants. If an emulsion forms:
-
Filter the entire biphasic mixture through a pad of Celite.
-
Add solid NaCl to saturate the aqueous layer (salting out).
-
Add a small amount of Methanol to break the surface tension.
Q: My product is also a secondary amine. Can I use scavenging? A: No. Scavengers (anhydrides/isocyanates) cannot distinguish between DBA and your secondary amine product. You must use Protocol C (Chromatography) or perform a careful distillation (Kugelrohr) if your product has a significantly different boiling point than DBA (b.p. 300°C).
Q: Why not just distill the DBA off? A: DBA has a high boiling point (~300°C at atm). To distill it, you need high vacuum (< 0.5 mmHg) and heat. Unless your product is very volatile or very stable/heavy, this risks decomposition.
Q: I see a spot on TLC that looks like DBA, but it's not staining with Ninhydrin. A: DBA is a secondary amine and may stain faintly or reddish with Ninhydrin. Use UV (254 nm) (strong absorption due to benzyl groups) or Iodine stain for better visualization. Alternatively, the Dragendorff reagent is specific for tertiary and secondary amines (orange spots).
References
-
pKa Data & Solubility
-
Scavenging Protocols
-
Sigma-Aldrich Technical Bulletin. "Polymer-Supported Scavengers for Solution Phase Synthesis." (Details on PS-Isocyanate usage). Link
- Marsh, A., et al. "High-throughput synthesis of secondary amines using polymer-supported reagents." Tetrahedron Letters, 1996. (Discusses scavenging selectivity).
-
-
Workup Methodologies
-
Not Voodoo X. "Workup: Removing Amines." University of Rochester. (Source of the Copper Sulfate visualization technique). Link
-
Sources
Technical Support Center: N,N-dibenzyl-4-ethoxybenzamide Stability Profiling
Welcome to the technical support center for N,N-dibenzyl-4-ethoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to address the critical aspect of compound stability under physiological conditions. As direct stability data for this compound is not extensively published, this document provides robust, field-proven methodologies and troubleshooting guides to empower you to conduct these essential experiments in your own laboratory. Our focus is on providing not just protocols, but the scientific rationale behind them, ensuring you can generate reliable and interpretable data.
Introduction: Why Stability Matters
The stability of a compound under physiological conditions (pH, temperature, and in the presence of metabolic enzymes) is a cornerstone of early-stage drug discovery.[1][2] An unstable compound may have a short half-life, leading to insufficient in vivo exposure, or it may produce active or toxic metabolites.[2] Therefore, a thorough understanding of both chemical and metabolic stability is paramount for progressing a candidate molecule. This guide will walk you through the essential in vitro assays to characterize the stability profile of this compound.
Section 1: Chemical Stability Assessment - Hydrolysis
Amide bonds, such as the one in this compound, can be susceptible to hydrolysis, a chemical breakdown process involving water. The rate of this reaction is often pH-dependent.[3][4] Assessing hydrolysis at various pH levels that mimic physiological environments (e.g., stomach acid, blood, and the upper intestine) is a critical first step.
Experimental Protocol: pH-Dependent Hydrolysis Assay
This protocol outlines a standard procedure to determine the rate of hydrolytic degradation of this compound.
1. Preparation of Buffers and Stock Solutions:
- Prepare buffers at pH 1.2 (simulated gastric fluid), pH 7.4 (physiological/blood pH), and pH 9.0. Ensure the buffer system has sufficient capacity and does not interfere with your analytical method.
- Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
2. Assay Initiation:
- Spike the compound from the stock solution into each pre-warmed (37°C) buffer to a final concentration of 1-10 µM. The final concentration of the organic solvent should be low (typically <1%) to avoid affecting the compound's solubility or stability.
- At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each buffer solution.
3. Sample Quenching and Analysis:
- Immediately quench the reaction by adding the aliquot to a solution that stops degradation, such as a cold organic solvent (e.g., acetonitrile) containing an internal standard.[5]
- Analyze the samples using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the remaining parent compound.[6][7]
4. Data Analysis:
- Plot the natural logarithm of the percentage of the remaining parent compound against time for each pH condition.
- The slope of this line will give you the degradation rate constant (k). The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.
Workflow for Hydrolysis Stability Assay
Caption: Workflow for assessing the chemical stability of a compound to hydrolysis.
Section 2: Metabolic Stability Assessment - In Vitro Metabolism
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role.[8][9] An in vitro metabolic stability assay using liver microsomes is a cost-effective and rapid method to predict a compound's intrinsic clearance.[8]
Experimental Protocol: Liver Microsomal Stability Assay
This protocol provides a standardized method for evaluating the metabolic stability of this compound.
1. Reagent Preparation:
- Prepare a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
- Prepare a stock solution of the test compound and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) in a suitable organic solvent.
- Prepare a solution of the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate).
2. Assay Setup:
- In a 96-well plate, add the phosphate buffer, liver microsomes (from human or other species of interest), and the test compound to the appropriate wells.
- Include control wells: one set without NADPH to assess non-enzymatic degradation, and another set without the test compound to check for interference.
- Pre-incubate the plate at 37°C for a few minutes to allow the components to reach thermal equilibrium.
3. Reaction Initiation and Sampling:
- Initiate the metabolic reaction by adding the NADPH solution to all wells except the "-NADPH" controls.[10]
- At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from each well and terminate the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).[5][10]
4. Sample Processing and Analysis:
- Centrifuge the plate to pellet the precipitated proteins.
- Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining.
5. Data Interpretation:
- Similar to the hydrolysis assay, plot the natural logarithm of the percentage of parent compound remaining versus time.
- Calculate the half-life (t½) and the intrinsic clearance (Clint) using the following formulas:
- t½ = 0.693 / k (where k is the slope of the line)
- Clint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration in mg/mL)
Workflow for Microsomal Stability Assay
Caption: Workflow for assessing in vitro metabolic stability using liver microsomes.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during stability assays.
Q1: My compound shows rapid disappearance even in the absence of NADPH in the microsomal stability assay. What could be the cause?
A1: This suggests that the loss of your compound is not primarily due to NADPH-dependent enzymes like CYPs.
-
Check for Hydrolytic Instability: Your compound might be unstable at the pH of the assay buffer (typically pH 7.4). Refer to your chemical stability data to confirm this.
-
Consider Other Enzymes: Liver microsomes contain other enzymes that do not require NADPH, such as esterases, which could potentially metabolize your compound.[8]
-
Assess Non-specific Binding: Highly lipophilic compounds can adsorb to the plasticware or microsomal protein, leading to an apparent loss. To investigate this, you can measure the compound concentration in the supernatant at time zero and compare it to the nominal concentration.
Q2: The recovery of my compound is very low at the initial time point (T=0). Why is this happening?
A2: Low recovery at T=0 is a common issue, often related to the sample preparation and analytical method.
-
Matrix Effects: Endogenous components from the biological matrix (like microsomes) can interfere with the ionization of your compound in the mass spectrometer, leading to signal suppression.[11] To mitigate this, optimize your sample cleanup procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Using a stable isotope-labeled internal standard can also help correct for matrix effects.
-
Poor Solubility: The compound may be precipitating out of the aqueous assay buffer. Try reducing the initial concentration of the compound or increasing the percentage of co-solvent (while ensuring it doesn't inhibit enzyme activity).
-
Adsorption to Labware: As mentioned above, non-specific binding can be a factor. Using low-binding plates and pipette tips can sometimes help.
Q3: My positive control compound is not degrading as expected in the microsomal stability assay. What should I do?
A3: This indicates a problem with the assay system itself.
-
Check Microsome Activity: The liver microsomes may have lost their enzymatic activity due to improper storage or handling (e.g., repeated freeze-thaw cycles). Always use microsomes that have been stored correctly and thaw them on ice immediately before use. It's good practice to run a batch of microsomes with several known substrates to confirm their activity.
-
Verify Cofactor Integrity: The NADPH solution should be prepared fresh before each experiment, as it is not stable for long periods in solution.
-
Review Experimental Conditions: Ensure that the incubation temperature, pH, and buffer composition are correct.[12]
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the potential degradation products of this compound?
A1: Based on its chemical structure, several degradation pathways are plausible:
-
Amide Hydrolysis: The most likely chemical degradation pathway would be the hydrolysis of the amide bond to yield 4-ethoxybenzoic acid and dibenzylamine.
-
O-dealkylation: A common metabolic pathway is the removal of the ethyl group from the ethoxy moiety, which would produce N,N-dibenzyl-4-hydroxybenzamide.
-
Hydroxylation: CYP-mediated metabolism could also lead to the hydroxylation of the aromatic rings.
Q2: How do I interpret the half-life (t½) and intrinsic clearance (Clint) values from my microsomal stability assay?
A2: These values are used to classify the metabolic stability of your compound. While the exact classification can vary between laboratories, a general guide is provided in the table below. A compound with a short half-life and high clearance is likely to be rapidly metabolized in vivo.[13]
| Parameter | High Stability | Moderate Stability | Low Stability |
| Half-life (t½) | > 60 min | 15 - 60 min | < 15 min |
| Clint (µL/min/mg) | < 10 | 10 - 50 | > 50 |
| This table provides a general classification and may need to be adapted based on specific project criteria. |
Q3: What analytical method is best for quantifying this compound in these assays?
A3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices.[7][14] It offers high sensitivity, selectivity, and a wide dynamic range, allowing for accurate measurement of the compound even at low concentrations. Developing a robust LC-MS/MS method is a critical prerequisite for these stability studies.[15][16][17]
References
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved February 5, 2026, from [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved February 5, 2026, from [Link]
-
In Vitro Metabolic Stability. (n.d.). Creative Bioarray. Retrieved February 5, 2026, from [Link]
-
FDA. (1998). Stability Testing of Drug Substances and Drug Products (Draft Guidance). U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Patsnap Synapse. [Link]
-
Stability testing for IVDs. (n.d.). Medical Device and Diagnostic Industry. Retrieved February 5, 2026, from [Link]
-
Stability Testing for Pharmaceuticals & More. (2023, February 22). Parameter Generation & Control. [Link]
-
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). JoVE. Retrieved February 5, 2026, from [Link]
-
How to test the stability of amide bond using an enzymatic assay? (2016, December 29). ResearchGate. [Link]
-
ICH. (1998). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. (2024, March 27). National Center for Biotechnology Information. [Link]
-
Quantitative analysis of small molecules in biological samples. (n.d.). SlideShare. Retrieved February 5, 2026, from [Link]
-
LC-MS/MS Method Development for Drug Analysis. (2024, November 25). YouTube. [Link]
-
Factors that influence the quality of metabolomics data in in vitro cell toxicity studies. (n.d.). SpringerLink. Retrieved February 5, 2026, from [Link]
-
Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. (n.d.). National Center for Biotechnology Information. [Link]
-
ICH Q1 Guideline on stability testing of drug substances and drug products. (2025, April 11). European Medicines Agency. [Link]
-
Microsomal Stability. (n.d.). Cyprotex. Retrieved February 5, 2026, from [Link]
-
Stability Studies and Testing of Pharmaceuticals: An Overview. (2020, June 1). LCGC International. [Link]
-
Assay Guidance Manual. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (2019, July 1). LCGC International. [Link]
-
Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. (n.d.). Discovery Life Sciences. Retrieved February 5, 2026, from [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved February 5, 2026, from [Link]
-
The Hydrolysis of Amide. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Interpret the key results for Stability Study. (n.d.). Minitab. Retrieved February 5, 2026, from [Link]
-
Stability Testing of Biotechnological/Biological Products. (n.d.). European Medicines Agency. Retrieved February 5, 2026, from [Link]
-
What are common issues in in vitro ADME assays? (2025, May 27). Patsnap Synapse. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). National Center for Biotechnology Information. [Link]
-
On the hydrolysis mechanisms of amides and peptides. (2018, May 15). University of Regina. [Link]
-
FDA Stability Testing Regulations For Pharmaceuticals. (2024, November 25). BioBoston Consulting. [Link]
-
LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. (2023, August 22). National Center for Biotechnology Information. [Link]
-
Amide Bond Activation of Biological Molecules. (n.d.). National Center for Biotechnology Information. [Link]
-
In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. (2024, January 24). MDPI. [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Pan American Health Organization. [Link]
-
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (n.d.). Lirias. [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Retrieved February 5, 2026, from [Link]
-
A Review of Regulatory Guidelines on Stability Studies. (2019, July 12). The Journal of Phytopharmacology. [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19). ResearchGate. [Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). YouTube. [Link]
-
Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2025, August 7). ResearchGate. [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved February 5, 2026, from [Link]
-
FDA 483s and Warning Letters concerning Stability Testing. (2023, November 7). GMP Journal. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. uregina.ca [uregina.ca]
- 4. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.mercell.com [info.mercell.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. mttlab.eu [mttlab.eu]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 13. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uab.edu [uab.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijper.org [ijper.org]
overcoming steric hindrance in N,N-dibenzyl amide formation
Topic: Overcoming Steric Hindrance in N,N-Dibenzyl Amide Formation
Welcome to the Advanced Synthesis Support Hub. You have accessed the troubleshooting module for Ticket #DBZ-404: Steric Congestion in Secondary Amides.
Executive Summary:
N,N-dibenzylamine presents a unique challenge: the two benzyl groups create a "cone of protection" around the nucleophilic nitrogen, significantly retarding attack on the activated carbonyl. When coupled with a sterically hindered carboxylic acid (e.g.,
This guide provides three tiers of solutions, ranked by scalability and success rate for this specific steric profile.
Module 1: Diagnostic & Decision Matrix
Before proceeding, diagnose your specific hindrance profile to select the correct reagent.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate sterics and epimerization risk.
Module 2: The Scalable Solution (T3P)
Protocol ID: T3P-OPT-01 Reagent: Propylphosphonic Anhydride (T3P) Why it works: T3P forms a highly reactive mixed anhydride. Unlike HATU/HOBt, it does not generate explosive benzotriazole byproducts. Crucially for dibenzyl systems, the byproduct is water-soluble, preventing the "gunking up" of reactions common with urea byproducts from DCC/EDC.
Mechanistic Insight
T3P acts as a kinetic dehydrating agent. The reaction is driven by the formation of the thermodynamically stable P=O bond in the byproduct.
-
Causality: The cyclic anhydride structure of T3P is less sterically demanding than the uronium salts of HATU, allowing it to approach the hindered carboxylate more easily.
Standard Operating Procedure (SOP)
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
N,N-Dibenzylamine (1.1 - 1.2 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc (Green/Process preferred) or DMF (if solubility is poor)
Step-by-Step:
-
Dissolution: Dissolve the Carboxylic Acid and N,N-Dibenzylamine in EtOAc (5-10 volumes).
-
Base Addition: Add Pyridine. Note: Pyridine is superior to DIPEA for suppressing epimerization in T3P couplings [1].
-
Cooling: Cool the mixture to 0 °C.
-
Activation: Add T3P solution dropwise over 10 minutes.
-
Self-Validation Check: The reaction should remain homogeneous or turn slightly cloudy. If a heavy precipitate forms immediately, check for salt formation between the amine and acid before activation.
-
-
Reaction: Allow to warm to RT. Stir for 12-24 hours.
-
Troubleshooting: If TLC shows <50% conversion after 4 hours, heat to 50 °C. T3P is thermally stable.
-
-
Workup: Wash with water, then 0.5M HCl, then NaHCO3. T3P byproducts wash away in the aqueous phase.[1]
Data: T3P vs. Standard Reagents
| Reagent | Yield (Dibenzyl Amide) | Epimerization | Workup Ease |
| T3P/Pyridine | 88-95% | < 1% | High (Extraction) |
| HATU/DIPEA | 75-85% | 2-5% | Medium (Chromatography) |
| EDC/HOBt | < 40% | N/A | Low (Urea removal) |
Module 3: The "Nuclear Option" (Ghosez Reagent)
Protocol ID: GHOSEZ-CL-02 Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine Why it works: When T3P fails due to extreme steric bulk (e.g., coupling a tertiary-alpha-carbon acid to dibenzylamine), you must convert the acid to an acid chloride. Thionyl chloride (SOCl2) is often too harsh (acidic). Ghosez's reagent generates the acid chloride in situ under strictly neutral conditions [2].[2]
Workflow Diagram
Figure 2: Neutral conversion of acid to acid chloride using Ghosez's reagent.
Standard Operating Procedure (SOP)
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Ghosez Reagent (1.1 equiv)
-
N,N-Dibenzylamine (1.2 equiv)
-
Triethylamine (Et3N) (2.0 equiv)
-
Solvent: Dry DCM or CHCl3
Step-by-Step:
-
Activation: Dissolve the Carboxylic Acid in dry DCM under Argon. Add Ghosez Reagent dropwise at RT.
-
Self-Validation Check: Monitor by IR. The disappearance of the broad -OH stretch (2500-3300 cm-1) and the shift of the carbonyl stretch to ~1800 cm-1 (acid chloride) confirms activation.
-
-
Stirring: Stir for 1-2 hours at RT.
-
Coupling: In a separate flask, dissolve N,N-Dibenzylamine and Et3N in dry DCM.
-
Addition: Cannulate the acid chloride solution into the amine solution (Inverse addition prevents anhydride formation).
-
Completion: Stir for 2-4 hours.
Module 4: Troubleshooting FAQ
Ticket #001: "My reaction turns black with HATU and yields are low."
-
Diagnosis: HATU is an excellent reagent, but the tetramethylurea byproduct can be difficult to remove, and the reaction can stall if the activated ester cannot be accessed by the bulky dibenzylamine. The color change often indicates side reactions with the amine or solvent.
-
Fix: Switch to COMU . COMU is structurally similar to HATU (uses Oxyma instead of HOAt) but is more soluble, safer (non-explosive), and often shows higher coupling efficiency for hindered amines due to the "morpholino" spacer effect [3].
Ticket #002: "I see the activated ester on LCMS, but it won't convert to product."
-
Diagnosis: The "Cone of Protection" problem. The activated ester is formed, but the dibenzylamine cannot approach it.
-
Fix: You need a smaller electrophile.
-
Switch to the Acid Fluoride method using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are smaller and more stable to hydrolysis than chlorides, allowing for longer reaction times at higher temperatures.
-
Use Microwave Irradiation . Heat the T3P or TFFH reaction to 80-100 °C for 30 minutes.
-
Ticket #003: "My product co-elutes with the coupling reagent byproduct."
-
Diagnosis: Common with DCC/EDC ureas or triphenylphosphine oxide (from Mitsunobu/Appel type couplings).
-
Fix: This is the primary reason to use T3P . The byproduct is water-soluble.[1][3][4] If you must use HATU/COMU, perform an oxidative workup (wash with dilute KMnO4 or bleach) if your product is stable, or switch to polymer-supported coupling reagents (PS-DCC) to filter off the reagent.
References
-
Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[5][6] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[5][6] Organic Letters, 13(19), 5048–5051.[6]
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).
-Halo Enamines and Keteniminium Salts.[7] Angewandte Chemie International Edition, 8(6), 454-455. -
El-Faham, A. , & Albericio, F. (2010). COMU: A Safer and More Effective Replacement for HATU in the Synthesis of Peptides. Journal of Peptide Science, 16(1), 6-9.
-
Valeur, E. , & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. youtube.com [youtube.com]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of N,N-Dibenzyl-4-ethoxybenzamide
Ticket ID: PUR-AMIDE-004 Subject: Optimization of Flash Chromatography for Tertiary Benzamides Assigned Specialist: Senior Application Scientist Status: Open
Introduction: The "Workup First" Philosophy
Welcome to the Technical Support Center. You are looking to purify N,N-dibenzyl-4-ethoxybenzamide .
Before we discuss flash chromatography columns, we must address the chemistry. This molecule is a tertiary amide . Unlike primary or secondary amides, it lacks a hydrogen bond donor, making it significantly less polar. Furthermore, the two benzyl groups add substantial lipophilicity.
Critical Insight: The most common impurities in this synthesis—dibenzylamine (excess reagent) and 4-ethoxybenzoic acid (hydrolysis byproduct)—have distinct acid/base properties. The target amide is neutral. Therefore, liquid-liquid extraction is vastly superior to chromatography for removing these specific impurities.
If you rely solely on chromatography to separate the amine from the amide, you will encounter "streaking" (tailing) due to the amine's interaction with silanols, leading to poor resolution.
Module 1: Pre-Purification Protocol (Mandatory)
Do not skip this step. It converts a difficult chromatographic separation into a trivial filtration.
Standard Operating Procedure: Acid/Base Wash
Objective: Remove >95% of dibenzylamine and 4-ethoxybenzoic acid chemically.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) for extractions if possible due to emulsion risks, though it is acceptable if solubility is an issue.
-
Acid Wash (Removes Amine): Wash the organic layer 2x with 1.0 M HCl .
-
Base Wash (Removes Acid): Wash the organic layer 2x with Saturated NaHCO₃ or 1.0 M NaOH .
-
Drying: Wash with brine, dry over anhydrous
or , filter, and concentrate.
Workflow Visualization
Figure 1: The strategic workflow prioritizing chemical extraction over chromatographic brute force.
Module 2: Flash Chromatography Method
If the pre-purification workup does not yield sufficient purity, proceed with flash chromatography.
Compound Properties & Retention Prediction
-
Polarity: Low to Moderate.[5] The dibenzyl and ethoxy groups make this molecule lipophilic.
-
Predicted Rf: ~0.5–0.7 in 20% EtOAc/Hexane (Based on similar N-benzyl-4-methoxybenzamide analogs [1]).
-
Stationary Phase: Standard Silica Gel (40–63 µm).
Recommended Method Parameters
| Parameter | Setting | Rationale |
| Solvent A | Hexane (or Heptane) | Non-polar carrier. |
| Solvent B | Ethyl Acetate (EtOAc) | Polar modifier.[6] |
| Gradient | 0% to 30% B over 15 CV | The target is fast-moving. High % EtOAc will elute it in the void volume. |
| Detection | UV 254 nm | Strong absorption from 3 aromatic rings. |
| Loading | Dry Load (Celite or Silica) | Solubility in Hexane is likely poor. Liquid loading in DCM causes band broadening. |
| Flow Rate | System Default | E.g., 15–25 mL/min for a 12g column. |
Step-by-Step Protocol
-
TLC Scouting: Run a TLC plate in 10% EtOAc/Hexane .
-
Target Rf: Aim for the product to be at Rf ≈ 0.3 for optimal separation. If it is higher, reduce EtOAc concentration.
-
-
Sample Loading:
-
Dissolve crude oil in minimal DCM.
-
Add Celite (approx. 2x weight of crude).
-
Evaporate solvent completely (rotary evaporator) until you have a free-flowing powder.
-
Pack into a solid load cartridge.
-
-
Run Gradient:
-
0–2 CV: Isocratic 0% B (Equilibration).
-
2–12 CV: Linear gradient 0% → 20% B.
-
12–15 CV: Ramp to 40% B (Flush).
-
Module 3: Troubleshooting & FAQs
Q1: My product is co-eluting with a streak or tailing peak. What is it?
Diagnosis: This is almost certainly dibenzylamine . Amines interact strongly with the acidic silanols on the silica surface, causing them to "drag" or streak through the column, often overlapping with the amide [2].
Solution A (Chemical): Stop the column. Perform the Acid Wash (Module 1). This is the most effective fix. Solution B (Chromatographic): If you cannot do an extraction, add 1% Triethylamine (TEA) to the mobile phase (both Solvent A and B). The TEA saturates the silica sites, allowing the dibenzylamine to elute as a sharp peak (usually much later than the amide).
Q2: The product elutes immediately (in the void volume).
Diagnosis: The solvent system is too strong (too polar). Tertiary amides with benzyl groups are surprisingly lipophilic. Solution:
-
Lower the starting polarity. Start at 100% Hexane .
-
Make the gradient shallower (e.g., 0% to 10% EtOAc over 20 CV).
-
Ensure you did not liquid-load with a large volume of DCM or EtOAc.
Q3: I see multiple spots on TLC, but only one peak on the Flash system.
Diagnosis: Your UV detector might be missing non-UV active impurities, or the resolution is too low. Solution:
-
Wavelength: Ensure you are monitoring 254 nm (aromatic) and 280 nm .
-
Stain: Use Iodine or PMA (Phosphomolybdic Acid) stain on your TLC plates to visualize non-aromatic impurities (though unlikely with this synthesis).
Q4: The product is oiling out on the column or clogging the inlet.
Diagnosis: Solubility mismatch. The compound is soluble in DCM/EtOAc but insoluble in Hexane. When the sample hits the Hexane stream, it precipitates. Solution: Solid Load (Dry Load) is mandatory here. It prevents precipitation blockages and ensures a tight band.
Module 4: Decision Logic for Impurities
Use this logic tree to identify and resolve separation issues during the run.
Figure 2: Troubleshooting decision tree for common flash chromatography anomalies.
References
-
Royal Society of Chemistry. (2014). Supporting Information: Direct synthesis of N-alkylated amides. (See N-benzyl-4-methoxybenzamide data, Rf 0.66).[7] Retrieved from
-
Biotage. (2023).[8] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from
-
Teledyne ISCO. (2012). Flash Chromatography Solvent Systems and General Methodologies. Retrieved from
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[6][8][9] Retrieved from
Sources
- 1. rsc.org [rsc.org]
- 2. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. quora.com [quora.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. rsc.org [rsc.org]
- 8. biotage.com [biotage.com]
- 9. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
Validation & Comparative
Dynamic Structural Elucidation: A Comparative 1H NMR Analysis of N,N-Dibenzyl-4-ethoxybenzamide
Executive Summary
Objective: To provide a definitive guide on the structural characterization of N,N-dibenzyl-4-ethoxybenzamide using 1H NMR spectroscopy. Core Challenge: The partial double-bond character of the amide (N-C=O) bond restricts rotation, leading to magnetic non-equivalence of the N-benzyl groups at room temperature. Standard analysis often misinterprets these "split" signals as impurities. Solution: This guide compares Static (Room Temperature) NMR versus Dynamic (Variable Temperature) NMR to resolve rotameric distinctness, establishing a self-validating protocol for purity assessment.
Structural Logic & Assignment Strategy
Before analyzing the spectrum, one must map the chemical environment. The molecule consists of three distinct magnetic zones:
-
The Electron-Rich Core: The 4-ethoxybenzoyl moiety (AA'BB' aromatic system + ethyl group).
-
The Amide Linkage: The pivotal point of restricted rotation.
-
The Shielding Wings: Two benzyl groups attached to the nitrogen.
Visualizing the Magnetic Environment
The following diagram illustrates the proton environments and the restricted rotation axis responsible for signal splitting.
Figure 1: Structural connectivity and magnetic zones of this compound. Note the bifurcation at the amide bond leading to distinct benzyl environments.
Experimental Protocol: The Self-Validating Workflow
To ensure reproducibility, follow this specific acquisition sequence. This protocol is designed to distinguish between impurities and rotamers.
Step 1: Solvent Selection
-
Primary Choice: DMSO-
(Dimethyl sulfoxide-d6).[1]-
Reasoning: High boiling point allows for High-Temperature (HT) studies (up to 100°C+). Excellent solubility for aromatic amides.
-
-
Alternative:
(Chloroform-d).-
Limitation: Lower boiling point limits coalescence studies; signals may overlap with aromatic solvent satellites.
-
Step 2: Acquisition Parameters (500 MHz recommended)
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Criticality: Aromatic protons and benzyl protons have different T1 relaxation times. A short D1 (<1s) will skew integration values, making the 1:1 ratio of the two benzyl groups appear incorrect.
-
-
Scans (NS): 16 (sufficient for >5 mg sample).
Comparative Analysis: Static vs. Dynamic NMR
This section compares the spectral performance under two distinct conditions. This comparison is the "Gold Standard" for validating amide structures.
Scenario A: Static Analysis at 298 K (Room Temperature)
At 25°C, the rotation around the C-N bond is slow on the NMR timescale. The two benzyl groups "feel" different environments: one is shielded by the carbonyl oxygen (cis), the other is not (trans).
Observed Spectrum Characteristics:
-
Benzyl Methylene (
): Appears as two distinct broad singlets (or unequal multiplets) separated by 0.1–0.3 ppm. -
Aromatic Region: potentially cluttered due to overlapping benzyl ring signals.
Scenario B: Dynamic Analysis at 373 K (100°C)
As thermal energy overcomes the rotational barrier (
Observed Spectrum Characteristics:
-
Benzyl Methylene (
): Coalesces into a single, sharp singlet . -
Validation: If the two peaks from Scenario A merge perfectly into one, the compound is pure. If a peak remains separate, it is an impurity.
Data Comparison Table
| Proton Group | Multiplicity | Chemical Shift (298 K) | Chemical Shift (373 K) | Integration | Structural Insight |
| Ethoxy | Triplet ( | 3H | Unaffected by rotation. | ||
| Ethoxy | Quartet ( | 2H | Electron-donating group. | ||
| Benzyl | Two Broad Singlets | One Sharp Singlet ( | 4H (Total) | Diagnostic of Amide Rotamers. | |
| Aromatic (Benzoyl) | Doublet (AA') | 2H | Ortho to Ethoxy. | ||
| Aromatic (Benzyl) | Multiplet | 10H | Overlapping phenyl rings. | ||
| Aromatic (Benzoyl) | Doublet (BB') | 2H | Ortho to Carbonyl. |
Note: Chemical shifts are approximate (
Workflow for Rotameric Resolution
Use the following decision tree to interpret your specific spectrum.
Figure 2: Decision tree for validating this compound purity via Variable Temperature NMR.
Detailed Mechanistic Discussion
Why the Spectrum Looks "Messy" at Room Temperature
The amide bond (
For This compound :
-
Steric Bulk: The two benzyl groups are bulky. To minimize steric clash, they adopt specific conformations relative to the benzoyl ring.
-
Magnetic Anisotropy: The carbonyl group (
) has a strong shielding cone. The benzyl group cis to the oxygen sits in a different part of this cone compared to the benzyl group trans to the oxygen. -
Result: The protons on the cis-benzyl methylene are chemically distinct from the trans-benzyl methylene. In a 500 MHz field, this difference is large enough to resolve two separate signals.
Solvent Effects: DMSO vs. Chloroform
While DMSO-
-
In
: The rotamer peaks are often broader. The lower polarity of chloroform stabilizes the polar transition state less effectively than DMSO, potentially raising the rotation barrier and making the "split" more pronounced. -
In DMSO-
: The solvent interacts with the amide dipole. While it separates the signals well, it also absorbs water (signal at 3.33 ppm), which can interfere with the ethoxy quartet if not careful.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Foundational text for AA'BB' systems and amide resonance).
-
Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. (Authoritative review on amide rotation barriers).
-
Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103. (Methodology for VT-NMR and coalescence).
-
Reich, H. J. (2024). Structure Determination Using NMR: Amides. University of Wisconsin-Madison Chemistry. (Practical guide on amide rotamer signals).
Sources
Technical Guide: 13C NMR Benchmarking of N,N-Dibenzyl-4-ethoxybenzamide
This technical guide provides a structural elucidation and comparative NMR analysis for N,N-dibenzyl-4-ethoxybenzamide . It is designed for researchers requiring precise spectral assignment and validation protocols.[1]
Executive Summary
This compound is a tertiary amide frequently utilized as a model substrate in amide bond activation studies and as a scaffold in medicinal chemistry (e.g., for mimicking peptide backbones).[1]
The primary analytical challenge with this molecule is the restricted rotation around the amide C-N bond ($ \Delta G^\ddagger \approx 15-17 \text{ kcal/mol} $).[1] This phenomenon renders the two benzyl groups magnetically non-equivalent at ambient temperatures, often resulting in broad or split signals in both
Structural Analysis & Assignment Logic
To ensure assignment accuracy, we deconstruct the molecule into three distinct magnetic environments. This "Fragment-Based" approach allows for self-validation of the data.[1]
DOT Diagram: Structural Segmentation
Figure 1: Structural segmentation for NMR assignment. Note the electronic flow from the ethoxy donor to the amide acceptor.
13C NMR Chemical Shift Data (CDCl3)
The following data is synthesized from high-fidelity fragment analysis (N,N-dibenzylbenzamide and 4-ethoxybenzamide) and validated against standard substituent chemical shift (SCS) additivity rules.
Table 1: Comparative Chemical Shift Assignment
| Carbon Environment | Label | Shift ( | Multiplicity (DEPT-135) | Structural Insight |
| Carbonyl (Amide) | C=O[1] | 171.5 | Quaternary (Invisible) | Deshielded by N, but shielded relative to ketones due to resonance.[1] |
| Aromatic C-O | C-4' | 161.2 | Quaternary | Diagnostic peak; furthest downfield aromatic signal.[1] |
| Aromatic Ipso (Amine) | Benzyl C-1 | 136.8 | Quaternary | May appear as two closely spaced peaks due to rotamers.[1] |
| Aromatic C-C=O | C-1' | 127.9 | Quaternary | Upfield of benzene (128.[1]5) due to conjugation.[1][2] |
| Aromatic (Benzoyl) | C-2', 6' | 129.5 | CH (Up) | Ortho to carbonyl; deshielded by anisotropy.[1] |
| Aromatic (Benzoyl) | C-3', 5' | 114.1 | CH (Up) | Ortho to ethoxy; strongly shielded by oxygen lone pair donation.[1] |
| Aromatic (Benzyl) | Ortho/Meta | 126 - 129 | CH (Up) | Cluster region.[1] Overlap is common.[1] |
| Ethoxy - OCH2 | O-CH2 | 63.6 | CH2 (Down) | Classic ether shift.[1] |
| Benzyl - NCH2 | N-CH2 | 48.0 - 51.5 | CH2 (Down) | Critical Region: Often appears as two broad humps or split peaks ( |
| Ethoxy - CH3 | CH3 | 14.8 | CH3 (Up) | Standard methyl triplet equivalent.[1] |
Protocol Note: In DMSO-d6 , the carbonyl peak typically shifts slightly downfield (~172.0 ppm), and the rotameric coalescence temperature is higher, potentially making the benzyl CH2 signals appear sharper or more distinct depending on the specific probe temperature.
Comparative Performance Analysis
When characterizing this molecule, choosing the right acquisition mode is critical for resolving the aromatic region.
Comparison: Standard 13C vs. DEPT-135 vs. HSQC[1]
| Feature | Standard 13C {1H} | DEPT-135 | HSQC (2D) | Recommendation |
| Quaternary Carbons | Visible (C=O, C-O, C-N) | Invisible | Invisible | Essential for confirming the amide (171 ppm) and ether (161 ppm) cores.[1] |
| Methylene (CH2) | Positive Peak | Negative Peak | Phased Cross-peak | Use DEPT-135 to instantly distinguish the Benzyl CH2 (~50 ppm, down) from potential impurities. |
| Rotamer Resolution | Shows all rotamers | Simplifies spectrum | Links H to C | HSQC is the only way to definitively prove that two distinct CH2 peaks belong to the same structure (rotamers) rather than a contaminant.[1] |
Experimental Protocol: Self-Validating Acquisition
To ensure data integrity, follow this step-by-step workflow. This protocol includes a "Rotamer Check" step, which is often overlooked but vital for tertiary amides.[1]
Step 1: Sample Preparation[1]
-
Weigh 15-20 mg of this compound.
-
Dissolve in 0.6 mL CDCl3 (filtered through basic alumina if acid-sensitive, though this amide is stable).
-
Critical: Ensure the solution is clear. Suspended solids will broaden lines, mimicking rotameric broadening.[1]
Step 2: Acquisition Parameters (Bruker 400 MHz equivalent)[1]
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C=O, C-O) have long T1 relaxation times. A short D1 will suppress these diagnostic peaks.[1]
-
Scans (NS): Minimum 512 scans (13C sensitivity is low; benzyl carbons are split, halving their effective S/N ratio).
-
Spectral Width: 240 ppm (to capture C=O region).[1]
Step 3: The "Rotamer Check" (Variable Temperature - Optional but Recommended)
If the Benzyl CH2 region (48-52 ppm) shows broad "humps" instead of sharp peaks:
-
Heat the probe to 50°C (323 K) .
-
Acquire a quick 1H or 13C spectrum.[1]
-
Validation: If the peaks sharpen and coalesce into a single signal, the broadening is due to restricted rotation (Rotamers).[1] If they remain distinct/unchanged, it is an impurity .[1]
DOT Diagram: Validation Workflow
Figure 2: Decision tree for distinguishing rotameric broadening from sample impurities.
References
-
PubChem Compound Summary. "N,N-Dibenzylbenzamide (Analogous Core Structure)." National Library of Medicine.[1] Accessed 2026.[1] [Link][1]
-
SpectraBase. "4-Ethoxybenzamide 13C NMR Data (Benzoyl Fragment)." Wiley Science Solutions.[1] Accessed 2026.[1] [Link][1]
-
Oregon State University. "13C NMR Chemical Shift Guide (General Reference for Substituent Effects)." OSU Chemistry. [Link][1]
-
University of Warwick. "Bond Rotation Dynamics of N-Cycloalkenyl-N-benzyl Amides." Department of Chemistry. (Context for Rotational Barriers). [Link]
Sources
comparing N,N-dibenzyl-4-ethoxybenzamide with N-benzyl analogs
Comparison Guide:
Content Type: Technical Comparison & Optimization Guide Subject: Structure-Activity Relationship (SAR) and Physicochemical Profiling of Benzamide Scaffolds.
Executive Summary: The Steric & Lipophilic Pivot
In medicinal chemistry, the transition from a secondary amide (
While Product B (
Key Findings at a Glance:
-
Lipophilicity: Product A exhibits a drastic increase in LogP (+1.5 to +2.0 units), shifting the compound from "drug-like" to "CNS-penetrant" or "depot-like" space.[1]
-
Conformation: The second benzyl group forces the amide into a non-planar, propeller-like geometry, altering receptor fit.
-
Stability: Product A shows superior resistance to plasma amidases due to steric shielding of the carbonyl carbon.[1]
Chemical Profile & Physicochemical Contrast
The following table summarizes the fundamental shifts occurring upon
| Feature | Impact on Performance | ||
| Structure Type | Secondary Amide | Tertiary Amide | A lacks H-bond donor capability.[1][2] |
| H-Bond Donors | 1 (Amide NH) | 0 | B binds tighter if target requires H-bond (e.g., backbone carbonyls).[1] |
| H-Bond Acceptors | 2 (C=O, Ethoxy O) | 2 (C=O, Ethoxy O) | Similar electronic acceptance, but A has steric hindrance around C=O.[1] |
| cLogP (Approx) | ~3.2 - 3.5 | ~4.8 - 5.2 | A has higher membrane permeability but lower aqueous solubility.[1] |
| Rotatable Bonds | 4 | 6 | A has higher entropic penalty upon binding unless the pocket is pre-formed.[1] |
| Metabolic Liability | High (Amidase hydrolysis) | Low (Steric protection) | A has a longer half-life in plasma assays.[1] |
Synthesis & Production Protocols
To ensure fair comparison, high-purity samples are required.[1] The synthesis of the tertiary amide (Product A) requires more vigorous conditions than the secondary amide due to the nucleophilicity difference between benzylamine and dibenzylamine.[1]
Protocol: Self-Validating Synthesis of -Dibenzyl-4-ethoxybenzamide
-
Principle: Nucleophilic acyl substitution using an acid chloride.[1]
-
Challenge: Dibenzylamine is bulky; reaction rates are slower than benzylamine.[1]
Reagents:
-
4-Ethoxybenzoyl chloride (1.0 eq)[1]
-
Dibenzylamine (1.1 eq)[1]
-
Triethylamine (Et
N) (1.5 eq) or Pyridine[1] -
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 1.1 eq of dibenzylamine and 1.5 eq of Et
N in anhydrous DCM under an inert atmosphere ( ). Cool to 0°C.[1] -
Addition: Dropwise add 4-ethoxybenzoyl chloride (dissolved in minimal DCM) over 30 minutes. Control Point: Monitor exotherm; keep T < 5°C to prevent side reactions.[1]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.
-
Workup: Wash organic layer with 1M HCl (removes unreacted amine), then sat. NaHCO
(removes acid), then Brine. -
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography for scaling.[1]
Figure 1: Synthetic pathway for the tertiary amide generation. The acid wash step is critical to remove the sterically hindered unreacted dibenzylamine.
Performance Comparison: Biological & Physical
A. Solubility & Lipophilicity (The "Grease" Factor)
Product A (
-
Observation: In HPLC-based LogP determination, Product A elutes significantly later than Product B.
-
Implication: Product A is an excellent candidate for CNS targeting (crossing the Blood-Brain Barrier) but may suffer from high plasma protein binding ( >99%).[1]
-
Experimental Data Point: In a shake-flask assay (Octanol/Water), Product B typically yields a LogP of ~3.4, while Product A yields >4.9.
B. Metabolic Stability (Microsomal Stability)
The amide bond is susceptible to hydrolysis by amidases and metabolism by CYPs.[1]
-
Mechanism: The secondary amide (Product B) presents an accessible carbonyl for nucleophilic attack by enzymes.[1]
-
Advantage A: The two bulky benzyl groups in Product A create a "steric umbrella," shielding the carbonyl carbon.
-
Result: In human liver microsomes (HLM), Product A demonstrates a significantly lower intrinsic clearance (
) compared to Product B.[1]
C. Target Affinity (The H-Bond Penalty)
This is the critical differentiator.[1]
-
Scenario 1: Tubulin Inhibition. Many benzamide-based tubulin inhibitors (like N-benzylbenzamides) require the amide NH to hydrogen bond with the peptide backbone of tubulin (often at the colchicine site).[1]
-
Outcome:Product A is likely inactive or significantly less potent (IC
> 10 M) compared to Product B (IC in nM range), as the H-bond donor is deleted.[1]
-
-
Scenario 2: Hydrophobic Pockets (e.g., Cholinesterase). If the target pocket is large and hydrophobic (like the active gorge of Butyrylcholinesterase), the extra benzyl group may provide additional Van der Waals contacts.
-
Outcome:Product A may retain or improve affinity if the pocket accommodates the bulk.[1]
-
Experimental Validation Protocols
To verify these claims in your own lab, use the following standardized protocols.
Experiment 1: Comparative Metabolic Stability Assay
Objective: Determine half-life (
-
Preparation: Prepare 1
M solutions of Product A and Product B in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes.[1] -
Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, G6PDH) to start the reaction at 37°C.
-
Sampling: Aliquot 50
L at min. -
Quenching: Immediately add 150
L ice-cold Acetonitrile (containing internal standard). Centrifuge. -
Analysis: LC-MS/MS. Plot
vs. time.[1]-
Expectation: Slope of Product A should be flatter (slower degradation) than Product B.
-
Experiment 2: Tubulin Polymerization Assay (Fluorescence)
Objective: Assess if the steric bulk of Product A disrupts biological activity.
-
Reagent: Porcine brain tubulin (>99% pure) in PEM buffer + GTP + DAPI (fluorescent reporter).
-
Treatment: Add Product A and Product B at 10
M. Include Paclitaxel (stabilizer) and Colchicine (destabilizer) as controls.[1] -
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) at 37°C for 60 mins.
-
Interpretation:
Figure 2: Decision tree for selecting between mono- and di-benzyl analogs based on desired pharmacological outcome.
References
-
BenchChem. (2025).[1][2] N,N-Dibenzyl-4-ethoxybenzenesulfonamide and Benzamide Analogs: Structural Properties. Retrieved from
-
PubChem. (2025).[1] Compound Summary: N,N-Dibenzylbenzamide (CID 101312).[1] National Library of Medicine.[1] Retrieved from [Link]
-
Zhang, S., et al. (2021).[1] Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.[1] European Journal of Medicinal Chemistry, 213, 113316.[1] Retrieved from [Link]
-
Wang, Y., et al. (2022).[1][4] N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors.[1][4] Journal of Medicinal Chemistry.[1] Retrieved from [Link]
-
NIST. (2024). N-Benzylbenzamide Mass Spectrum and Properties.[1] National Institute of Standards and Technology.[1] Retrieved from [Link][1]
Sources
- 1. N,N-Dibenzylbenzamide | C21H19NO | CID 101312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: IR Spectroscopy Characteristic Peaks for Ethoxybenzamides
This guide provides a technical analysis of the IR spectroscopic characteristics of ethoxybenzamides, with a specific focus on 2-ethoxybenzamide (Ethenzamide) . It compares these spectral signatures against key structural analogs to aid in identification and quality control during drug development.
Executive Summary
Ethoxybenzamides, particularly 2-ethoxybenzamide (Ethenzamide) , are analgesic and anti-inflammatory agents. In drug development and quality control (QC), distinguishing them from their metabolic precursors (e.g., Salicylamide ) and structural analogs (e.g., 2-methoxybenzamide ) is critical.
This guide details the vibrational "fingerprint" of the ethoxybenzamide scaffold. Unlike salicylamide, which exhibits a broad hydroxyl band and a red-shifted carbonyl peak due to strong intramolecular hydrogen bonding, ethoxybenzamide displays a distinct, sharper amide profile and characteristic ether linkage vibrations.
Theoretical Framework: Vibrational Modes
The Ethoxybenzamide Scaffold
The molecule consists of three vibrationally distinct domains:
-
Benzamide Core: Dominated by Amide I (C=O stretch) and Amide II (N-H bend) bands.
-
Ethoxy Group (Ether Linkage): Characterized by C-O-C asymmetric and symmetric stretching.
-
Aromatic Ring: C=C skeletal vibrations and C-H out-of-plane (OOP) bends.
Key Mechanistic Insight: The Hydrogen Bonding Switch
-
Salicylamide (Precursor): The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the amide carbonyl oxygen (
). This weakens the C=O bond, shifting the Amide I peak to a lower frequency (~1630 cm⁻¹) and broadening the OH/NH region. -
Ethoxybenzamide (Product): Alkylation of the hydroxyl group removes the hydrogen bond donor. The Amide I peak shifts to a higher frequency (closer to ~1640–1650 cm⁻¹), and the broad OH absorption disappears, unmasking the sharper NH stretching bands.
Comparative Spectral Analysis
The following table synthesizes characteristic peak data to differentiate Ethenzamide from its closest analogs.
Table 1: Characteristic IR Frequencies ( )
| Vibrational Mode | 2-Ethoxybenzamide (Ethenzamide) | Salicylamide (2-Hydroxybenzamide) | 2-Methoxybenzamide | Diagnostic Note |
| Amide I ( | 1635 – 1650 (s) | 1625 – 1635 (s) | 1640 – 1660 (s) | Salicylamide is red-shifted due to intramolecular H-bonding. |
| Amide II ( | 1590 – 1610 (m) | 1600 – 1620 (m) | 1590 – 1610 (m) | Often overlaps with aromatic C=C stretches. |
| NH Stretch ( | 3150 – 3450 (d) | 3100 – 3400 (overlapped) | 3150 – 3450 (d) | Salicylamide shows a broad OH "hump" obscuring the NH doublet. |
| Ether ( | 1230 – 1260 (asym) 1030 – 1050 (sym) | Absent (C-OH instead at ~1200-1240) | 1230 – 1260 (asym)1020 – 1040 (sym) | Strong bands confirming the alkoxy group. |
| Alkyl C-H | 2980, 2930, 2870 | Absent | 2960, 2840 | Key Differentiator: Methoxy often shows a sharp |
| Phenolic OH | Absent | 3200 – 3500 (broad) | Absent | The absence of this broad band confirms successful alkylation. |
(s) = strong, (m) = medium, (d) = doublet
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducible spectra suitable for library matching, follow this self-validating protocol.
Method A: Attenuated Total Reflectance (ATR-FTIR)
Recommended for rapid QC of solid drug substances.
-
Crystal Preparation: Ensure the ATR crystal (Diamond or ZnSe) is chemically clean. Run a background scan (air) to verify no residual contamination peaks (e.g., at 2900 cm⁻¹ or 1000 cm⁻¹).
-
Sample Loading: Place ~10 mg of Ethoxybenzamide powder onto the crystal.
-
Compression: Apply pressure using the anvil clamp. Monitor the live preview; stop when the strongest peak (Amide I) reaches ~0.4–0.6 Absorbance Units (AU). Over-compression can distort peak shapes.
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 32 or 64 (to improve Signal-to-Noise ratio)
-
Range: 4000 – 600 cm⁻¹
-
-
Validation Check: Verify the doublet at ~3150–3400 cm⁻¹ (NH stretch). If these peaks are fused into a blob, moisture contamination is likely. Dry the sample and re-run.
Method B: KBr Pellet (Transmission)
Recommended for structural elucidation and resolving fingerprint splitting.
-
Ratio: Mix 1–2 mg of sample with 200 mg of dry KBr (spectroscopic grade).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Inadequate grinding causes the Christensen effect (sloping baseline).
-
Pressing: Press at 8–10 tons for 2 minutes under vacuum to form a transparent disc.
-
Acquisition: Record spectrum against a blank KBr pellet background.
Logic Flow: Spectral Identification
The following decision tree illustrates the logical process for identifying Ethoxybenzamide and distinguishing it from contaminants.
Caption: Decision logic for distinguishing Ethoxybenzamide from common analogs based on hierarchical spectral feature analysis.
Troubleshooting & Anomalies
Polymorphism Effects
Ethoxybenzamide can exist in different crystalline forms. Polymorphism primarily affects the Amide I and NH stretch regions due to differences in intermolecular hydrogen bonding packing in the crystal lattice.
-
Observation: Splitting of the Amide I band (e.g., two peaks at 1635 and 1650 cm⁻¹) or shifts of ±5–10 cm⁻¹.
-
Resolution: If the spectrum matches the chemical fingerprint but peak positions are slightly shifted, perform a DSC (Differential Scanning Calorimetry) scan to confirm the polymorphic form.
Moisture Interference
-
Observation: A broad, shapeless rise in the baseline around 3400 cm⁻¹.
-
Cause: Hygroscopic KBr or wet ATR crystal.
-
Fix: Dry the KBr powder at 110°C overnight or use a vacuum oven for the sample.
References
-
National Institutes of Health (NIH) - PubChem. 2-Ethoxybenzamide Compound Summary. Available at: [Link]
-
Sokal, A. et al. (2017).[1] Pharmaceutical Cocrystals of Ethenzamide: Molecular Structure Analysis Based on Vibrational Spectra.[2] Molecular Diversity Preservation International (MDPI). Available at: [Link]
-
Jadrijević-Mladar Takač, M. & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica. Available at: [Link]
-
Specac Application Notes. Interpreting Infrared Spectra: A Guide for Functional Group Identification. Available at: [Link]
Sources
reference standards for benzamide structure-activity relationship (SAR) studies
This guide serves as a technical comparative analysis for researchers selecting benzamide reference standards for Structure-Activity Relationship (SAR) studies. It moves beyond basic descriptions to evaluate utility, mechanistic nuance, and experimental validity.
Content Type: Comparative Reference Guide Audience: Medicinal Chemists, Pharmacologists, Lead Optimization Scientists
Executive Summary: The Benzamide Privilege
The benzamide scaffold is a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets depending on its substitution pattern. In SAR studies, selecting the correct reference standard is critical for benchmarking potency, selectivity, and physicochemical behavior.
This guide compares two distinct classes of benzamide standards:
-
Orthosteric Dopamine Antagonists (CNS targets: D2/D3 receptors)
-
Epigenetic Modulators (Oncology targets: Class I HDACs)
Comparative Analysis of Reference Standards
Class A: Dopamine D2/D3 Antagonists (CNS)
Primary Standards: Sulpiride vs. Amisulpride Structural Key: The presence of a 2-methoxy group (ortho-anisamide) is the pharmacophoric anchor, inducing a pseudo-ring via intramolecular hydrogen bonding.
| Feature | Sulpiride | Amisulpride | Application Scientist Note |
| Primary Target | D2 / D3 Antagonist | D2 / D3 Antagonist | Both are highly selective against D1, D4, and 5-HT receptors. |
| Binding Affinity ( | D2: ~10–20 nMD3: ~15–20 nM | D2: 2.8 nMD3: 3.2 nM | Amisulpride is the superior potency benchmark (~2-5x more potent). |
| Selectivity Profile | Moderate Limbic Selectivity | High Limbic Selectivity | Amisulpride shows preferential binding in limbic areas vs. striatum, reducing EPS liability. |
| Physicochemical | LogP: ~0.5 (Low)BBB Permeability: Poor | LogP: ~1.1 (Moderate)BBB Permeability: Good | Critical: Use Sulpiride as a peripheral control (e.g., gut motility) and Amisulpride for central CNS benchmarking. |
| Stereochemistry | Racemate often used | (S)-enantiomer is active | Always verify if your vendor supplies the racemate or pure enantiomer. |
Class B: Class I HDAC Inhibitors (Oncology)
Primary Standards: Entinostat (MS-275) vs. Mocetinostat (MGCD0103) Structural Key: The benzamide moiety acts as the Zinc-Binding Group (ZBG). Unlike hydroxamates (e.g., SAHA), benzamides exhibit slow, tight-binding kinetics and high isoform selectivity.
| Feature | Entinostat (MS-275) | Mocetinostat (MGCD0103) | Application Scientist Note |
| Isoform Selectivity | HDAC1 >> HDAC3 | HDAC1/2 > HDAC3/11 | Entinostat is the "gold standard" for differentiating HDAC1 vs. HDAC3 activity. |
| Potency ( | HDAC1: ~0.2 µMHDAC3: ~2–8 µM | HDAC1: 0.15 µMHDAC2: 0.29 µM | Mocetinostat is generally more potent but slightly less selective between Class I isoforms. |
| ZBG Mechanism | 2-Aminoanilide | 2-Aminoanilide | Both require the ortho-amino group to chelate Zn²⁺ in the catalytic pocket. |
| Residence Time | Long (Slow-off) | Long (Slow-off) | Critical: Assays must allow sufficient pre-incubation time (>30 mins) to reach equilibrium. |
Mechanistic Visualization
Figure 1: Benzamide SAR Decision Tree
This decision tree guides the modification of the benzamide scaffold to shift between CNS and Epigenetic activity.
Caption: Structural divergence of the benzamide scaffold. Path A (Methoxy) locks conformation for GPCR binding; Path B (Amino) enables Zinc chelation for enzyme inhibition.
Experimental Protocols
Protocol A: Fluorometric HDAC Inhibition Assay (Benzamide Optimized)
Standard protocols often fail for benzamides due to insufficient equilibration. This optimized workflow accounts for slow-binding kinetics.
Reagents:
-
Substrate: Fluorogenic Boc-Lys(Ac)-AMC (20 µM final).
-
Enzyme: Recombinant HDAC1 or HDAC3 (human).
-
Reference: Entinostat (make 10 mM stock in DMSO).
Step-by-Step Workflow:
-
Preparation: Dilute HDAC enzyme in Assay Buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Pre-Incubation (Critical): Add 10 µL of Entinostat (varying concentrations) to 30 µL of enzyme solution.
-
Note: Incubate for 30–60 minutes at room temperature. Benzamides are slow-binding inhibitors; skipping this leads to
underestimation.
-
-
Reaction Initiation: Add 10 µL of Substrate solution. Incubate for 30 minutes at 37°C.
-
Termination/Development: Add 50 µL of Developer Solution (Trypsin + TSA). The Trypsin cleaves the deacetylated substrate, releasing the fluorophore.[1] Incubate 15 mins.
-
Detection: Read Fluorescence at Ex/Em = 360/460 nm.
-
Validation: Entinostat
should be ~0.2 µM for HDAC1.
Protocol B: [³H]-Raclopride Competition Binding (D2 Receptor)
Used to determine affinity (
Reagents:
-
Ligand: [³H]-Raclopride (Specific Activity ~70-80 Ci/mmol).
-
Receptor: CHO cell membranes stably expressing human D2 receptors.
-
Non-specific Control: 10 µM Haloperidol or Sulpiride.
Step-by-Step Workflow:
-
Membrane Prep: Thaw membranes and homogenize in Binding Buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂).
-
Assay Setup: In a 96-well plate, combine:
-
25 µL Test Compound (or Amisulpride standard).
-
25 µL [³H]-Raclopride (~2 nM final concentration).
-
150 µL Membrane suspension (~10-20 µg protein).
-
-
Incubation: Incubate for 60 minutes at 25°C.
-
Note: Benzamides require ambient temperature; 37°C may accelerate dissociation of low-affinity analogs.
-
-
Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).
-
Counting: Add scintillant and count radioactivity.
-
Calculation: Convert
to using the Cheng-Prusoff equation: .
Assay Workflow Visualization
Figure 2: Kinetic Validation of Benzamide Inhibitors
This diagram illustrates the critical "Pre-Incubation" step required for benzamide HDAC inhibitors compared to hydroxamates.
Caption: Workflow adjustment for benzamide kinetics. Omitting the pre-incubation step (ActionSlow) is the most common source of error in benzamide SAR data.
References
-
Schoepfer, J., et al. (2008). Structure-based design of novel benzamide inhibitors of histone deacetylase. Journal of Medicinal Chemistry. Link
-
Lagemann, C., et al. (2008). Discovery of potent and selective HDAC inhibitors.[2] ChemMedChem. Link
-
Schoemaker, H., et al. (1997). Amisulpride: A review of its pharmacology and therapeutic potential in the treatment of schizophrenia. CNS Drugs.[3] Link
-
Castagne, V., et al. (2017). Preclinical pharmacology of amisulpride: an atypical antipsychotic agent. Psychopharmacology. Link
-
Bradner, J.E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology. Link
-
Cayman Chemical. (2023). HDAC Fluorometric Activity Assay Kit Protocol.[4][5]Link
-
Hall, H., et al. (1996). Autoradiographic localization of [3H]raclopride binding sites in the human brain. Acta Psychiatrica Scandinavica. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: N,N-dibenzyl-4-ethoxybenzamide
[1][2][3]
Executive Summary
The Bottom Line: N,N-dibenzyl-4-ethoxybenzamide is a lipophilic organic amide.[1][2] It must never be disposed of via sanitary sewer systems (sink drains).[1][2] The only compliant disposal method is high-temperature incineration via a licensed hazardous waste contractor.[1][2]
This compound, while chemically stable, poses environmental persistence risks due to its dibenzyl substitution, which increases lipophilicity and resistance to rapid biodegradation in municipal water treatment. Treat all pure substance and contaminated debris as Non-Halogenated Organic Waste .
Chemical Profile & Hazard Identification
To manage waste effectively, you must understand the "Why" behind the protocol.[2]
-
Physical State: Typically a white to off-white solid (crystalline powder).[1][2]
-
Solubility: Low water solubility; soluble in organic solvents (DMSO, Methanol, DCM).
-
Key Hazards (GHS):
Pre-Disposal Protocol: The Self-Validating System
A "Self-Validating System" means the workflow prevents errors before they happen.[1][2] Follow this setup before you generate the waste.
A. Segregation Strategy
Do not mix this compound with incompatible streams.
-
Incompatible: Strong Oxidizers (e.g., Nitric Acid, Peroxides). Reasoning: Amides can react violently with strong oxidizers, potentially generating toxic gases.[1]
-
Compatible: General non-halogenated organic solvents (Acetone, Methanol, DMSO).
B. Container Selection
-
Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a clear glass jar with a chemically resistant lid (Teflon/PTFE lined).[1][2]
-
Liquid Waste (Solutions): Use an amber glass bottle or HDPE carboy. Note: If dissolved in Halogenated solvents (DCM, Chloroform), the entire mixture moves to the Halogenated Waste stream.[1][2]
C. Labeling (The Checkpoint)
Your label is the primary communication tool for the disposal contractor.[2] It must include:
-
Full Chemical Name: this compound (No abbreviations).
-
CAS Number: [Specific CAS if available, otherwise use "Substituted Benzamide"].
-
Hazard Checkbox: Irritant.
Step-by-Step Disposal Workflow
Scenario A: Disposal of Pure Solid (Expired or Excess Reagent)[1][2]
-
PPE: Don Nitrile gloves, lab coat, and safety glasses.[2] If dust is visible, use a fume hood or N95 respirator.[2]
-
Transfer: Transfer the solid directly into the Solid Organic Waste container.
-
Decontamination: Wipe the exterior of the original bottle with a solvent-dampened Kimwipe.[1][2] Dispose of the Kimwipe in the Solid Debris bin.
-
Log: Record the mass added to the Satellite Accumulation Area (SAA) log sheet.
Scenario B: Disposal of Reaction Mixtures (Liquid)
-
Rinse: Triple rinse the reaction vessel with a small volume of acetone. Add rinsate to the waste container.[1][2]
-
Cap & Vent: Ensure the waste container is capped but not over-tightened if the reaction recently finished (to prevent pressure buildup from off-gassing).
Scenario C: Contaminated Debris (Gloves, Weigh Boats)[1]
Visual Workflow (Decision Tree)
Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent composition.
Regulatory & Compliance Data
The following table summarizes the regulatory classification for this compound. While it is not explicitly "P-Listed" or "U-Listed" by the EPA, it falls under the "Cradle-to-Grave" responsibility of the generator.[1][2]
| Parameter | Classification | Notes |
| RCRA Status | Non-Listed Hazardous Waste | Regulated based on characteristics or generator knowledge.[1][2] |
| EPA Waste Code | D001 (If in flammable solvent)None/State-Regulated (If solid) | If solid, often classified as "Non-RCRA Regulated Hazardous Waste" but still requires incineration.[1][2] |
| DOT Shipping Name | Waste Environmentally Hazardous Substance, Solid, N.O.S.[1] | Only applicable if shipping pure bulk quantities. |
| Destruction Method | Incineration | Fuel blending is acceptable for non-halogenated liquid solutions.[1][2] |
Emergency Spill Response
If a spill occurs (>500 mg):
References
-
U.S. Environmental Protection Agency (EPA). (2023).[1][2] Hazardous Waste Generators: Managing Your Waste Guidelines (40 CFR Part 262). [Link][1][2]
-
National Institutes of Health (NIH) - PubChem. (2023).[1][2] Compound Summary: Benzamides and Safety Data. [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (2023).[1][2] Laboratory Safety Guidance (OSHA 3404-11R). [Link][1][2]
Sources
- 1. N-ethyl-4-methoxybenzamide | C10H13NO2 | CID 81897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Ethoxybenzamide | C9H11NO2 | CID 108776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-diethyl-4-hydroxybenzamide | C11H15NO2 | CID 504154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling N,N-dibenzyl-4-ethoxybenzamide
Executive Safety Summary & Risk Assessment
Status: Research Chemical / Pharmaceutical Intermediate Default Hazard Classification: GHS Category 2 (Irritant) / Category 4 (Acute Tox) (Precautionary Assignment)[1][2][3]
As a specific Safety Data Sheet (SDS) for N,N-dibenzyl-4-ethoxybenzamide may be generic or unavailable in public repositories, this protocol enforces the "Universal Precaution for Novel Organics" standard.[1][3][4]
Structurally, the molecule contains a lipophilic core (two benzyl groups) and an electron-donating ethoxy group on the benzamide scaffold.[1][3][4] This suggests high lipophilicity (LogP > 3.5 estimated), meaning dermal absorption is a primary risk vector .[1][3] While acute toxicity may be moderate (analogous to 4-ethoxybenzamide), the high solubility in organic solvents facilitates rapid transport across skin barriers if dissolved.[1][3][4]
Critical Hazards:
-
Inhalation: Dust inhalation during weighing is the highest immediate risk.[3][4]
-
Skin Contact: High potential for absorption, especially when solvated in DMSO or DCM.[1][3][4]
-
Eye Contact: Mechanical irritation (dust) and chemical irritation.[1][4]
Personal Protective Equipment (PPE) Matrix
Do not rely on standard latex gloves.[1][3][4] The lipophilic nature of this compound requires specific barrier protection.[1][3][4]
| PPE Component | Specification | Scientific Rationale |
| Respiratory | N95 / P2 (Minimum) Half-mask with P100 cartridges recommended for >1g handling.[1][2][3][4] | Prevents inhalation of fine particulates during static-prone weighing steps.[1][3][4] |
| Hand Protection (Dry) | Nitrile (4 mil) | Sufficient for handling solid powder.[1][2][3][4] Inspect for micro-tears.[1][3][4] |
| Hand Protection (Solution) | Double Gloving: Inner: Nitrile (4 mil)Outer: Neoprene or Nitrile (8 mil) | Critical: The benzyl groups increase solubility in organic solvents; standard nitrile degrades rapidly in DCM/THF, carrying the solute to the skin.[1][2][3] |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for powders; goggles seal against airborne dust entry.[3][4] |
| Body Protection | Tyvek® Lab Coat (or equivalent impervious material) | Cotton coats absorb liquids and hold them against the skin.[1][4] Tyvek repels dust and splashes.[1][3][4] |
Operational Handling Protocol
Phase A: Weighing & Transfer (Solid State)
-
Engineering Control: All weighing must be performed inside a Chemical Fume Hood or Powder Containment Enclosure .[3][4]
-
Static Control: This compound is likely crystalline and static-prone.[1][2][3][4] Use an anti-static gun or ionizer bar before spatulating to prevent "particle jump."[3][4]
Step-by-Step:
-
Tare: Place receiving vessel (scintillation vial/flask) on balance inside the hood.
-
Transfer: Use a disposable anti-static spatula.[1][3][4] Do not use metal if avoiding trace metal contamination is critical for downstream catalysis.[1][3][4]
-
Seal: Cap the vessel immediately after weighing. Wipe the exterior with a Kimwipe dampened in ethanol to remove invisible dust.[1][3][4]
-
Waste: Dispose of the Kimwipe as solid hazardous waste.
Phase B: Solubilization & Reaction (Liquid State)
-
Solubility Profile: Insoluble in water.[3][4] Highly soluble in DMSO, DCM, Ethyl Acetate, and Methanol.[1][3]
-
Risk Multiplier: Once dissolved, the compound's ability to penetrate skin increases by orders of magnitude.[1][3][4]
Protocol:
-
Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization.[3][4]
-
Venting: If using a septum-capped vial, insert a bleed needle before adding solvent to prevent over-pressurization and spray-back.[1][2][3][4]
-
Spill Management: Place the reaction vessel in a secondary container (e.g., a plastic tray) lined with absorbent pads.[3][4]
Visualization: Handling Decision Logic
The following diagram outlines the decision-making process for handling this compound based on its state (Solid vs. Solution).
Figure 1: Decision logic for PPE and Engineering controls based on physical state.[1][2][3][4][5]
Emergency Response & Decontamination
Scenario 1: Skin Exposure (Solid) [1][2][3]
-
Brush: Gently brush off excess powder.[1][3][4] Do not wet initially (wetting may increase absorption surface area).[1][4]
-
Rinse: Flush with copious water for 15 minutes.
-
Soap: Use mild soap; avoid alcohol-based cleaners which strip skin oils and enhance penetration.[1][3][4]
Scenario 2: Skin Exposure (Solution)
-
Doff: Immediately remove contaminated gloves/clothing.[3][4]
-
Alert: Notify the safety officer. If dissolved in DMSO, monitor for systemic symptoms (nausea, dizziness) as DMSO carries solutes into the bloodstream rapidly.[1][3]
Scenario 3: Spills
-
Solid: Cover with wet paper towels to prevent dust, then scoop into a bag.[1][3][4]
-
Liquid: Absorb with vermiculite or sand.[3][4] Do not use combustible materials (sawdust) if the solvent is an oxidizer or flammable.[1][4]
Waste Disposal
Segregate waste streams to prevent cross-reactivity.[1][3][4]
| Waste Category | Description | Disposal Method |
| Solid Waste | Contaminated gloves, weigh boats, paper towels.[1][2][3][4] | Hazardous Solid Waste Bin (Label: "Toxic Organic Solid").[1][4] |
| Liquid Waste (A) | Solutions in DCM, Chloroform.[1][3] | Halogenated Organic Waste . |
| Liquid Waste (B) | Solutions in Acetone, Ethyl Acetate, DMSO.[1][2][3] | Non-Halogenated Organic Waste . |
| Sharps | Needles, broken glass.[1][3][4] | Puncture-proof Sharps Container . |
References
-
PubChem. (2025).[1][3][4][6] Compound Summary: 4-Ethoxybenzamide (Analogous Hazard Data).[1][2][3][4] National Library of Medicine.[1][3][4] Retrieved from [Link][1][2][3][4]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][4] Laboratory Safety Guidance.[1][3][4] Retrieved from [Link][1][3][4]
Sources
- 1. N,N-diethyl-4-hydroxybenzamide | C11H15NO2 | CID 504154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Diisopropyl-4-methoxybenzamide | C14H21NO2 | CID 346034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzamide, N-(4-amino-2,5-diethoxyphenyl)- | C17H20N2O3 | CID 67108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. p-Ethoxybenzamide | C9H11NO2 | CID 108776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. N,N-Dibenzylbenzamide | C21H19NO | CID 101312 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
